molecular formula C22H26N2O B15568349 AD-8007

AD-8007

Número de catálogo: B15568349
Peso molecular: 334.5 g/mol
Clave InChI: RVDAHWSYHUHTAL-FQEVSTJZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

AD-8007 is a useful research compound. Its molecular formula is C22H26N2O and its molecular weight is 334.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C22H26N2O

Peso molecular

334.5 g/mol

Nombre IUPAC

(2S)-2-amino-2-cyclopropyl-1-(3,3-diphenylpiperidin-1-yl)ethanone

InChI

InChI=1S/C22H26N2O/c23-20(17-12-13-17)21(25)24-15-7-14-22(16-24,18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,17,20H,7,12-16,23H2/t20-/m0/s1

Clave InChI

RVDAHWSYHUHTAL-FQEVSTJZSA-N

Origen del producto

United States

Foundational & Exploratory

AD-8007: A Novel Brain-Penetrant ACSS2 Inhibitor Targeting Cancer Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

AD-8007 is a novel, selective, and brain-penetrant small molecule inhibitor of Acetyl-CoA Synthetase 2 (ACSS2), a critical enzyme in cellular metabolism. In the context of cancer, particularly in nutrient-deprived microenvironments such as the brain, tumor cells exhibit a heightened dependence on acetate (B1210297) as a carbon source for biosynthesis and energy production. ACSS2 facilitates the conversion of acetate to acetyl-CoA, a fundamental building block for lipid synthesis and a key regulator of gene expression through histone acetylation. By targeting ACSS2, this compound disrupts these vital cellular processes, leading to reduced tumor growth, decreased cell survival, and enhanced sensitivity to radiation therapy. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its anti-cancer effects by specifically inhibiting the enzymatic activity of ACSS2.[1][2] This inhibition disrupts the metabolic pathway that converts acetate into acetyl-CoA.[3][4] In cancer cells, particularly those in the brain, this disruption has several downstream consequences:

  • Inhibition of Lipid Synthesis: Acetyl-CoA is a crucial precursor for the de novo synthesis of fatty acids, which are essential for cell membrane formation and energy storage.[5] By reducing the available pool of acetyl-CoA, this compound leads to a significant decrease in lipid droplet content within cancer cells.

  • Induction of Cell Death: The metabolic stress induced by the lack of acetyl-CoA and the inability to synthesize essential lipids ultimately triggers programmed cell death in cancer cells.

  • Reduction of Tumor Growth and Proliferation: By limiting the building blocks necessary for new cell formation and inducing cell death, this compound effectively reduces tumor burden and extends survival in preclinical models of breast cancer brain metastasis.

The brain-penetrant nature of this compound is a key characteristic, allowing it to effectively target tumors within the central nervous system, a common site for metastasis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway affected by this compound and the general workflow for evaluating its efficacy.

AD-8007_Mechanism_of_Action cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 Enters cell AcetylCoA Acetyl-CoA ACSS2->AcetylCoA Catalyzes conversion FASN Fatty Acid Synthase (FASN) AcetylCoA->FASN LipidDroplets Lipid Droplets FASN->LipidDroplets Drives synthesis CellGrowth Cell Growth & Proliferation LipidDroplets->CellGrowth Supports AD8007 This compound AD8007->ACSS2 Inhibits

Caption: Mechanism of action of this compound in cancer cells.

Experimental_Workflow InVitro In Vitro Studies (e.g., MDA-MB-231BR cells) ColonyFormation Colony Formation Assay InVitro->ColonyFormation LipidDroplet Lipid Droplet Assay InVitro->LipidDroplet CellViability Cell Viability/Death Assay InVitro->CellViability ExVivo Ex Vivo Studies (Brain Slice Model) TumorGrowthExVivo Tumor Growth Analysis ExVivo->TumorGrowthExVivo RadiationSynergy Synergy with Radiation ExVivo->RadiationSynergy InVivo In Vivo Studies (Mouse Model of BCBM) TumorBurden Tumor Burden Measurement (Bioluminescence) InVivo->TumorBurden Survival Survival Analysis InVivo->Survival BBB_Permeability Blood-Brain Barrier Permeability InVivo->BBB_Permeability

Caption: General experimental workflow for evaluating this compound.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical evaluations of this compound.

Table 1: In Vitro Efficacy of this compound

AssayCell LineTreatmentResultReference
Cell Death (Propidium Iodide Staining)MDA-MB-231BRThis compoundSignificant increase in cell death compared to control
Acetyl-CoA LevelsMDA-MB-231BRThis compoundSignificant reduction in acetyl-CoA levels
Lipid Droplet ContentMDA-MB-231BRThis compoundSignificant reduction in lipid droplet content

Table 2: Ex Vivo and In Vivo Efficacy of this compound

ModelTreatmentEndpointResultReference
Ex Vivo Brain Slice (MDA-MB-231BR)This compound (20 µM) + Radiation (6 Gy)Tumor GrowthSynergistic blocking of tumor growth
In Vivo Mouse Model (MDA-MB-231BR)This compound (50 mg/kg, daily)Tumor BurdenSignificant reduction in tumor burden (p < 0.05)
In Vivo Mouse Model (MDA-MB-231BR)This compound (50 mg/kg, daily)SurvivalSignificantly extended survival (p < 0.05)

Table 3: Pharmacokinetic Properties of this compound

ParameterValueMethodReference
Metabolic Stability (T1/2 in HLM)>145 minHuman Liver Microsomes
Blood-Brain Barrier PermeabilityLow efflux ratioMDR1-MDCK cell assay
Brain vs. Plasma Concentration (50 mg/kg dose)Significantly higher levels in the brainLC-MS analysis in mice

Detailed Experimental Protocols

Cell Culture

The human breast cancer brain-metastasizing cell line MDA-MB-231BR was used for in vitro experiments. Cells were cultured in standard appropriate media.

Colony Formation Assay
  • Cells are seeded at a low density in 6-well plates to allow for the formation of individual colonies.

  • The cells are treated with varying concentrations of this compound or a vehicle control.

  • After a set incubation period (typically 7-14 days), the colonies are fixed with a methanol (B129727) and acetic acid solution.

  • The fixed colonies are then stained with a 0.5% crystal violet solution for visualization and counting. A colony is typically defined as a cluster of at least 50 cells.

Lipid Droplet Staining
  • MDA-MB-231BR cells are cultured on coverslips and treated with this compound or a vehicle control.

  • Following treatment, the cells are fixed.

  • The lipid droplets are then stained with a fluorescent dye that specifically labels neutral lipids.

  • The coverslips are mounted on slides and imaged using fluorescence microscopy to quantify the lipid droplet content.

Ex Vivo Brain Slice Model
  • Fresh mouse brains are dissected and placed in an ice-cold cutting solution.

  • The brains are sectioned into 300 µm slices using a vibratome.

  • Tumor cells (e.g., MDA-MB-231BR) are injected into the brain slices.

  • The brain slices are cultured and treated with this compound, radiation, or a combination.

  • Tumor growth and cell invasion are monitored over time using microscopy.

In Vivo Mouse Model of Breast Cancer Brain Metastasis
  • Luciferase-tagged MDA-MB-231BR cells are intracranially injected into immunodeficient mice.

  • Tumor formation is allowed to establish for a set period (e.g., 7 days).

  • Mice are then treated daily with intraperitoneal injections of this compound (e.g., 50 mg/kg) or a vehicle control.

  • Tumor burden is monitored non-invasively using bioluminescence imaging.

  • Animal survival and weight are recorded throughout the study.

Conclusion

This compound represents a promising therapeutic agent for the treatment of cancers that rely on acetate metabolism, particularly brain metastases. Its ability to selectively inhibit ACSS2, coupled with its favorable pharmacokinetic profile, including brain permeability, makes it a strong candidate for further clinical development. The preclinical data robustly supports its mechanism of action, demonstrating significant anti-tumor efficacy both alone and in combination with radiation. The experimental protocols outlined in this guide provide a framework for the continued investigation and evaluation of this compound and other ACSS2 inhibitors in the field of oncology.

References

AD-8007: A Targeted Approach Against Acetyl-CoA Synthetase 2 in Cancer Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Lund, Sweden – In a significant advancement for oncology research, the small molecule inhibitor AD-8007 has been identified as a potent and selective antagonist of Acetyl-CoA Synthetase 2 (ACSS2). This discovery presents a promising therapeutic avenue, particularly for cancers that have metastasized to the brain, a notoriously difficult-to-treat condition.[1][2][3]

This compound distinguishes itself through its ability to cross the blood-brain barrier, a critical feature for targeting brain tumors.[4] Its mechanism of action centers on the inhibition of ACSS2, an enzyme crucial for the survival and proliferation of cancer cells in the nutrient-scarce environment of the brain.[2][3] By blocking ACSS2, this compound disrupts the cancer cells' ability to produce acetyl-CoA, a vital molecule for lipid synthesis and energy metabolism.[1][5] This disruption leads to a cascade of effects, including reduced lipid storage, inhibition of colony formation, and ultimately, cancer cell death.[1][4][6]

Quantitative Analysis of this compound's Efficacy

Preclinical studies have demonstrated the significant anti-cancer activity of this compound. In vitro and in vivo experiments have provided quantitative data on its effectiveness in inhibiting tumor growth and promoting cell death.

ParameterCell LineTreatmentResultReference
Cell Viability MDA-MB-231BRThis compoundSignificant increase in cell death compared to control.[1][7][1]
Colony Formation MDA-MB-231BRThis compoundSignificant reduction in colony formation.[1][1]
Lipid Storage MDA-MB-231BRThis compoundSignificant reduction in lipid droplet content.[1][1]
Tumor Burden (in vivo) MDA-MB-231BR xenograftThis compound (50 mg/kg)Significant reduction in tumor burden.[1][1]
Survival (in vivo) MDA-MB-231BR xenograftThis compoundExtended survival in animal models.[1][2][1][2]

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize the activity of this compound.

Cell Viability Assay

Breast cancer brain metastasis (BCBM) cells, such as MDA-MB-231BR, were cultured under standard conditions.[1] Cells were then treated with varying concentrations of this compound or a vehicle control. Cell viability was assessed using propidium (B1200493) iodide (PI) staining followed by flow cytometry analysis.[1][7] PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable marker for dead cells.

Colony Formation Assay

BCBM cells were seeded at a low density in 6-well plates and treated with this compound or a vehicle control.[1] The cells were allowed to grow for a period of 10-14 days, with the media and treatment being refreshed periodically. Following the incubation period, the colonies were fixed with methanol (B129727) and stained with crystal violet. The number of colonies was then quantified to assess the long-term proliferative capacity of the cells.[1]

Lipid Droplet Staining

To evaluate the impact of this compound on lipid metabolism, BCBM cells were treated with the inhibitor or a vehicle control.[1] After the treatment period, the cells were fixed and stained with a fluorescent dye that specifically labels neutral lipids within lipid droplets, such as BODIPY 493/503. The stained lipid droplets were then visualized and quantified using fluorescence microscopy.[1]

In Vivo Tumor Xenograft Model

Immunodeficient mice were intracranially injected with luciferase-tagged MDA-MB-231BR cells to establish brain tumors.[1] Tumor formation was monitored via bioluminescent imaging. Once tumors were established, mice were treated with daily intraperitoneal injections of this compound (e.g., 50 mg/kg) or a vehicle control.[1] Tumor growth was tracked over time using bioluminescence, and the overall survival of the mice was recorded.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow of the preclinical evaluation.

AD8007_Mechanism_of_Action Mechanism of Action of this compound Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 substrate AcetylCoA Acetyl-CoA ACSS2->AcetylCoA converts to Lipid_Synthesis Lipid Synthesis & Energy Metabolism AcetylCoA->Lipid_Synthesis Tumor_Growth Tumor Growth & Survival Lipid_Synthesis->Tumor_Growth AD8007 This compound AD8007->ACSS2 inhibits

This compound inhibits ACSS2, blocking Acetyl-CoA production.

Preclinical_Evaluation_Workflow Preclinical Evaluation Workflow for this compound cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture BCBM Cell Culture (e.g., MDA-MB-231BR) Treatment Treatment with this compound Cell_Culture->Treatment Viability Cell Viability Assay (PI Staining) Treatment->Viability Colony_Formation Colony Formation Assay Treatment->Colony_Formation Lipid_Staining Lipid Droplet Staining Treatment->Lipid_Staining Xenograft Intracranial Xenograft (MDA-MB-231BR) InVivo_Treatment This compound Administration (e.g., 50 mg/kg, i.p.) Xenograft->InVivo_Treatment Monitoring Tumor Growth Monitoring (Bioluminescence) InVivo_Treatment->Monitoring Survival Survival Analysis InVivo_Treatment->Survival

Workflow for preclinical assessment of this compound.

References

AD-8007: A Technical Guide to a Novel Brain-Permeable ACSS2 Inhibitor for Neuro-Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-CoA synthetase 2 (ACSS2) has emerged as a critical metabolic enzyme in the progression of various cancers, particularly in the nutrient-scarce microenvironment of the brain. Its role in converting acetate (B1210297) to acetyl-CoA fuels essential biosynthetic pathways, including lipid synthesis and histone acetylation, promoting tumor cell survival and growth. This technical guide provides an in-depth overview of AD-8007, a novel, potent, and brain-penetrant inhibitor of ACSS2. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction: The Role of ACSS2 in Cancer Metabolism

Cancer cells exhibit significant metabolic reprogramming to sustain their rapid proliferation and adapt to challenging tumor microenvironments. One such adaptation is the utilization of acetate as a carbon source, a process heavily reliant on the enzymatic activity of ACSS2.[1][2] In conditions of hypoxia and low glucose, often characteristic of solid tumors, ACSS2 becomes a pivotal enzyme for generating acetyl-CoA, a central metabolite in cellular physiology.[3]

ACSS2-derived acetyl-CoA contributes to two major downstream pathways crucial for cancer progression:

  • De Novo Lipogenesis: Acetyl-CoA is a fundamental building block for the synthesis of fatty acids, which are essential for cell membrane formation, energy storage, and signaling molecule production. Cancer cells, particularly those in the lipid-poor brain environment, upregulate this pathway for survival.[4][5]

  • Histone Acetylation: Acetyl-CoA is the acetyl group donor for histone acetylation, a key epigenetic modification that regulates gene expression. By influencing chromatin structure, ACSS2 can modulate the transcription of genes involved in cell cycle progression, survival, and memory formation.

Given its critical role, ACSS2 has become a compelling therapeutic target in oncology. Inhibition of ACSS2 presents a promising strategy to selectively starve cancer cells of a vital nutrient source and disrupt their epigenetic landscape.

This compound: A Potent and Brain-Permeable ACSS2 Inhibitor

This compound is a novel, selective small molecule inhibitor of human ACSS2. It was identified through a computational pipeline that prioritized brain permeability, a critical attribute for targeting brain tumors and metastases.

Chemical Structure:

  • Molecular Formula: C₂₂H₂₆N₂O

  • Molecular Weight: 334.46 g/mol

  • CAS Number: 1497439-74-3

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its effects, primarily derived from studies on breast cancer brain metastasis (BCBM) models.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueCell Line/SystemReference
IC₅₀ 0.89 µMHuman ACSS2 (in vitro)

Table 2: In Vitro Cellular Effects of this compound

AssayEffectCell LineReference
Colony Formation Significant reductionMDA-MB-231BR
Lipid Storage Significant reductionMDA-MB-231BR
Acetyl-CoA Levels Significant reductionMDA-MB-231BR
Cell Survival/Death Significant increase in cell deathMDA-MB-231BR

Table 3: In Vivo and Ex Vivo Efficacy of this compound

ModelTreatmentOutcomeReference
Ex Vivo Brain Slice This compoundReduction of pre-formed tumors
Ex Vivo Brain Slice This compound + IrradiationSynergistic blockade of tumor growth
In Vivo Mouse Model 50 mg/kg this compoundSignificant reduction in tumor burden
In Vivo Mouse Model 50 mg/kg this compoundExtended survival

Table 4: Permeability of this compound

AssayParameterResultReference
In Vitro Permeability Apparent Permeability (Papp)Moderate Permeability
In Vitro Permeability Efflux RatioLow Efflux Ratio
In Vivo Brain Penetration Brain vs. Blood Levels (50 mg/kg)Significantly higher levels in the brain

Signaling Pathways and Experimental Workflows

ACSS2 Signaling Pathways

ACSS2 plays a central role in coupling cellular metabolism with transcriptional regulation. The following diagrams illustrate the key signaling pathways involving ACSS2.

ACSS2_Signaling_Pathway Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 AcetylCoA Acetyl-CoA ACSS2->AcetylCoA FattyAcid_Synth Fatty Acid Synthesis AcetylCoA->FattyAcid_Synth Histone_Acetylation Histone Acetylation AcetylCoA->Histone_Acetylation Lipid_Droplets Lipid Droplets FattyAcid_Synth->Lipid_Droplets Gene_Expression Gene Expression (e.g., neuronal genes) Histone_Acetylation->Gene_Expression AD8007 This compound AD8007->ACSS2

ACSS2 Metabolic and Epigenetic Pathway

Under conditions of metabolic stress, such as hypoxia, ACSS2 can translocate to the nucleus and influence the activity of transcription factors like HIF-2α.

ACSS2_HIF2_Pathway Hypoxia Hypoxia / Glucose Deprivation ACSS2_cyto Cytosolic ACSS2 Hypoxia->ACSS2_cyto ACSS2_nuc Nuclear ACSS2 ACSS2_cyto->ACSS2_nuc translocation AcetylCoA_nuc Nuclear Acetyl-CoA ACSS2_nuc->AcetylCoA_nuc Acetate Acetate Acetate->ACSS2_nuc CBP CBP AcetylCoA_nuc->CBP Acetylated_HIF2a Acetylated HIF-2α CBP->Acetylated_HIF2a acetylation HIF2a HIF-2α HIF2a->Acetylated_HIF2a Target_Genes Target Gene Transcription Acetylated_HIF2a->Target_Genes AD8007 This compound AD8007->ACSS2_nuc In_Vitro_Workflow start Start: BCBM Cells (e.g., MDA-MB-231BR) treat Treat with this compound (various concentrations) start->treat assay1 Colony Formation Assay treat->assay1 assay2 Cell Death Assay (Propidium Iodide) treat->assay2 assay3 Lipid Droplet Staining (BODIPY) treat->assay3 assay4 Acetyl-CoA Measurement (LC-MS) treat->assay4 end End: Quantify Effects assay1->end assay2->end assay3->end assay4->end In_Vivo_Workflow start Start: Intracranial injection of Luciferase-tagged MDA-MB-231BR cells into immunodeficient mice tumor_formation Allow tumor formation (e.g., 7 days) start->tumor_formation treatment Daily administration of This compound (50 mg/kg) or vehicle tumor_formation->treatment monitoring Monitor tumor burden (bioluminescence) and mouse weight treatment->monitoring endpoint Endpoint analysis: - Tumor size - Survival - Histology (H&E, Ki67) monitoring->endpoint

References

The Role of AD-8007 in Acetate Metabolism of Tumors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cells exhibit remarkable metabolic plasticity, enabling them to survive and proliferate in the harsh tumor microenvironment characterized by hypoxia and nutrient deprivation. A key adaptation is the utilization of alternative carbon sources, such as acetate (B1210297), to fuel essential cellular processes. Acetyl-CoA synthetase 2 (ACSS2) is a critical enzyme in this adaptive response, converting acetate into acetyl-CoA, a central metabolite for lipid biosynthesis and histone acetylation. The upregulation of ACSS2 has been observed in various cancers, correlating with tumor growth and survival under metabolic stress.[1][2][3]

This technical guide provides an in-depth overview of the role of acetate metabolism in tumors, with a specific focus on the novel ACSS2 inhibitor, AD-8007. This document details the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, provides comprehensive experimental protocols for relevant assays, and visualizes the associated cellular pathways and workflows.

This compound: A Brain-Penetrant ACSS2 Inhibitor

This compound is a novel, selective, and brain-penetrant small molecule inhibitor of ACSS2.[4][5][6] Its ability to cross the blood-brain barrier makes it a promising therapeutic candidate for brain malignancies and metastatic cancers that have spread to the brain, which are notoriously difficult to treat.[5][6][7] Tumors in the brain are particularly dependent on acetate metabolism, making ACSS2 an attractive therapeutic target.[4][7]

Mechanism of Action

This compound exerts its anti-tumor effects by specifically inhibiting the enzymatic activity of ACSS2.[4][6] This blockade disrupts the conversion of acetate to acetyl-CoA, thereby starving cancer cells of a crucial building block for the synthesis of fatty acids and phospholipids, which are essential for membrane production in rapidly dividing cells.[2][4] The reduction in acetyl-CoA levels also impacts histone acetylation, an epigenetic modification critical for gene expression, though the direct downstream consequences of this are still under investigation.[8][9] By inhibiting ACSS2, this compound effectively cuts off a key metabolic lifeline for cancer cells, particularly under the stressful conditions of the tumor microenvironment, leading to reduced lipid storage, inhibition of cell growth, and ultimately, cell death.[4][6][10]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound.

In Vitro Efficacy of this compound
Parameter Observation
Acetyl-CoA LevelsSignificant reduction in MDA-MB-231BR cells treated with 100 µM this compound for 48 hours.[1]
Colony FormationSignificant reduction in colony formation of breast cancer brain metastasis (BCBM) cells.[4][6]
Lipid StorageSignificant reduction in lipid droplet content in MDA-MB-231BR cells.[4]
Cell SurvivalIncreased cell death in MDA-MB-231BR and 4T1BR brain trophic cells.[4]
Ex Vivo and In Vivo Efficacy of this compound
Model Parameter and Observation
Ex Vivo Brain-Tumor Slice ModelTreatment with 20 µM this compound had a modest effect on BCBM cell growth, but synergized with radiation (6 Gy) to block tumor growth.[1]
Significant reduction in the size of pre-formed tumors.[5]
In Vivo Mouse Model (BCBM)Daily administration of 50 mg/kg this compound significantly reduced tumor burden.[4]
Treatment with this compound extended survival in vivo.[4][6]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the central role of ACSS2 in acetate metabolism and the mechanism of action of this compound.

cluster_extracellular Extracellular cluster_cell Tumor Cell Acetate_ext Acetate Acetate_int Acetate Acetate_ext->Acetate_int Transport AcetylCoA Acetyl-CoA Acetate_int->AcetylCoA ATP to AMP+PPi ACSS2 ACSS2 Lipid_Synthesis Fatty Acid & Phospholipid Synthesis AcetylCoA->Lipid_Synthesis Histone_Acetylation Histone Acetylation AcetylCoA->Histone_Acetylation Cell_Growth Tumor Growth & Survival Lipid_Synthesis->Cell_Growth Histone_Acetylation->Cell_Growth AD8007 This compound AD8007->ACSS2 Inhibition cluster_workflow In Vivo Efficacy Workflow Inject_Cells Intracranial Injection of Luciferase-tagged MDA-MB-231BR cells Tumor_Formation Allow Tumor Formation (7 days) Inject_Cells->Tumor_Formation Treatment Daily Administration of This compound (50 mg/kg) or Vehicle Tumor_Formation->Treatment Monitoring Monitor Tumor Burden (Bioluminescence) and Mouse Weight Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Size & Survival Monitoring->Endpoint

References

AD-8007: A Technical Guide to Brain Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the brain permeability of AD-8007, a novel, brain-penetrant Acetyl-CoA Synthetase 2 (ACSS2) inhibitor. The data and protocols presented herein are compiled from the pivotal study by Esquea et al., which identified this compound as a promising therapeutic candidate for targeting brain malignancies, such as breast cancer brain metastases.[1][2][3]

Executive Summary

This compound has been demonstrated to effectively cross the blood-brain barrier (BBB) in both in vitro and in vivo models.[1][4] An in vitro study utilizing an MDR1-MDCK cell line assay classified this compound as having moderate permeability with the significant advantage of a low efflux ratio, suggesting its ability to evade P-glycoprotein-mediated removal from the brain. These findings were substantiated by in vivo pharmacokinetic studies in mice, which confirmed the presence of this compound in brain tissue following systemic administration. The mechanism of action of this compound centers on the inhibition of ACSS2, a key enzyme in acetate (B1210297) metabolism, which is crucial for the survival and proliferation of tumor cells within the brain.

Quantitative Data on Brain Permeability

The brain permeability of this compound has been quantitatively assessed through in vitro and in vivo studies. The following tables summarize the key findings.

In Vitro Blood-Brain Barrier Permeability

The in vitro BBB permeability of this compound was evaluated using the Madin-Darby canine kidney (MDCK) cell line transfected with the human multidrug resistance protein 1 (MDR1), a well-established model for predicting BBB penetration.

Table 1: In Vitro Permeability of this compound in the MDR1-MDCK Assay

CompoundApparent Permeability (Papp) A→B (10⁻⁶ cm/s)Apparent Permeability (Papp) B→A (10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)% Recovery
This compound4.80 ± 0.185.89 ± 0.281.2398.6

Data sourced from Esquea et al., Supplementary Table S3.

In Vivo Brain Penetration

In vivo studies in mice further confirmed the ability of this compound to penetrate the brain. Following intraperitoneal administration, the concentration of this compound in the brain and plasma was quantified.

Table 2: In Vivo Brain Penetration of this compound in Mice

CompoundDose (mg/kg)Time PointBrain to Blood Ratio (LC-MS Peak Area)
This compound501 hour~2.5

Data interpreted from Esquea et al., Figure 7C. The ratio is an approximation based on the graphical representation of LC-MS peak areas.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

MDR1-MDCK Blood-Brain Barrier Assay

This in vitro assay assesses the potential of a compound to cross the BBB and its susceptibility to efflux by P-glycoprotein (P-gp), which is encoded by the MDR1 gene.

Cell Culture:

  • MDR1-MDCK cells were cultured to form a confluent monolayer on permeable membrane inserts in a transwell plate system.

  • The integrity of the cell monolayer was verified by measuring the trans-epithelial electrical resistance (TEER).

Permeability Assay:

  • The test compound, this compound, was added to the apical (A) side of the transwell to measure the permeability in the blood-to-brain direction (A→B).

  • In a separate set of wells, the compound was added to the basolateral (B) side to measure the permeability in the brain-to-blood direction (B→A), which indicates efflux.

  • The plates were incubated to allow for the transport of the compound across the cell monolayer.

  • Samples were collected from both the apical and basolateral chambers at a specified time point.

  • The concentration of this compound in the samples was quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Analysis:

  • The apparent permeability coefficient (Papp) was calculated using the following formula:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound.

  • The efflux ratio was calculated by dividing the Papp (B→A) by the Papp (A→B). An efflux ratio close to 1 suggests that the compound is not a significant substrate for P-gp.

  • Percent recovery was calculated to ensure the stability of the compound during the assay.

In Vivo Brain Permeability Assessment in Mice

This in vivo study directly measures the concentration of this compound in the brain and blood following systemic administration.

Animal Model:

  • Immunodeficient mice were used for the study.

Drug Administration:

  • This compound was administered via intraperitoneal (IP) injection at a dose of 50 mg/kg.

Sample Collection:

  • At 1 hour post-injection, the mice were euthanized.

  • Blood samples were collected via cardiac puncture.

  • The mice were then perfused with saline to remove any remaining blood from the brain vasculature.

  • The brains were harvested and homogenized.

Sample Analysis:

  • The concentrations of this compound in the plasma (obtained from the blood samples) and the brain homogenates were determined using LC-MS.

  • The brain-to-blood ratio was calculated by comparing the peak area of this compound in the brain tissue to that in the blood.

Visualizations

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound in the context of cancer cell metabolism in the brain.

AD8007_Mechanism cluster_extracellular Extracellular Space / Blood cluster_cell Tumor Cell Acetate_ext Acetate Acetate_int Acetate Acetate_ext->Acetate_int Transport ACSS2 ACSS2 Acetate_int->ACSS2 AcetylCoA Acetyl-CoA ACSS2->AcetylCoA Conversion Lipid Lipid Droplets (Energy Storage) AcetylCoA->Lipid Fatty Acid Synthesis AD8007 This compound AD8007->ACSS2 Inhibition InVivo_Workflow start Start injection Intraperitoneal Injection of this compound (50 mg/kg) into Mouse start->injection wait Wait for 1 hour (Drug Distribution) injection->wait euthanasia Euthanasia and Sample Collection wait->euthanasia blood Blood Collection (Cardiac Puncture) euthanasia->blood perfusion Saline Perfusion euthanasia->perfusion lcms LC-MS Analysis blood->lcms brain Brain Harvest & Homogenization perfusion->brain brain->lcms ratio Calculate Brain/ Blood Ratio lcms->ratio end End ratio->end

References

AD-8007: A Brain-Penetrant ACSS2 Inhibitor for Breast Cancer Brain Metastasis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Breast cancer brain metastasis (BCBM) represents a significant clinical challenge, often associated with a poor prognosis due to the limited efficacy of existing therapies in penetrating the blood-brain barrier (BBB).[1][2][3] A promising therapeutic strategy involves targeting the metabolic adaptations of cancer cells within the brain microenvironment. Tumors in the brain, including BCBM, exhibit a heightened dependence on the enzyme Acetyl-CoA Synthetase 2 (ACSS2) to convert acetate (B1210297) into acetyl-CoA, a crucial molecule for de novo lipogenesis, protein acetylation, and energy production.[1][2][4][5] This metabolic reliance presents a key vulnerability. AD-8007 is a novel, selective, and brain-penetrant small molecule inhibitor of ACSS2, developed to exploit this vulnerability and offer a new therapeutic avenue for BCBM.[6][7]

This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, preclinical efficacy, and the key experimental protocols used in its evaluation. The information presented is intended for researchers, scientists, and drug development professionals engaged in oncology and neuro-oncology research.

Mechanism of Action

This compound functions as a potent inhibitor of ACSS2. In the brain, metastatic breast cancer cells upregulate ACSS2 to utilize acetate, which is abundant in the brain, as a carbon source for generating acetyl-CoA. This acetyl-CoA is then channeled into the synthesis of fatty acids, which are essential for membrane production and energy storage in rapidly proliferating tumor cells.[1] By inhibiting ACSS2, this compound disrupts this critical metabolic pathway. The consequences of ACSS2 inhibition by this compound include a significant reduction in intracellular acetyl-CoA levels and a subsequent decrease in lipid storage.[2][6] This metabolic stress ultimately leads to a reduction in cancer cell survival and induction of cell death.[1][6]

ACSS2_Pathway cluster_blood Bloodstream cluster_cell BCBM Cell Acetate_blood Acetate Acetate_cell Acetate Acetate_blood->Acetate_cell Enters Cell ACSS2 ACSS2 Acetate_cell->ACSS2 AcetylCoA Acetyl-CoA ACSS2->AcetylCoA Converts Lipogenesis De Novo Lipogenesis (Fatty Acid Synthesis) AcetylCoA->Lipogenesis Lipid_Droplets Lipid Droplets Lipogenesis->Lipid_Droplets Tumor_Growth Tumor Growth & Survival Lipid_Droplets->Tumor_Growth Supports AD8007 This compound AD8007->ACSS2 Inhibits

Figure 1: Mechanism of Action of this compound in BCBM cells.

Quantitative Preclinical Data

The preclinical efficacy of this compound has been demonstrated across a range of in vitro, ex vivo, and in vivo models. The data highlights its potency, selectivity, and ability to penetrate the blood-brain barrier.

Table 1: In Vitro Activity
ParameterValueCell LineNotes
ACSS2 Inhibition (IC50) 0.89 µM-Determined by a fluorescent-based ATPase inhibition assay.
Cell Viability Significant ReductionMDA-MB-231BR, 4T1BRThis compound treatment leads to a significant increase in cell death as measured by propidium (B1200493) iodide staining.[6]
Colony Formation Significant ReductionMDA-MB-231BRDemonstrates inhibition of clonogenic survival of BCBM cells.[6]
Lipid Storage Significant ReductionMDA-MB-231BRCorrelates with the mechanism of ACSS2 inhibition and subsequent reduction in de novo lipogenesis.[6]
Acetyl-CoA Levels Significant ReductionMDA-MB-231BRDirect evidence of target engagement and pathway inhibition.[6]
Table 2: Ex Vivo and In Vivo Efficacy
ModelTreatmentKey Findings
Ex Vivo Brain Slice This compound (20 µM) + Radiation (6 Gy)Synergistic effect; combination significantly reduced pre-formed BCBM tumors compared to either treatment alone.[1]
In Vivo Orthotopic This compound (50 mg/kg, daily IP)Significantly reduced tumor burden and extended survival in mice with established MDA-MB-231BR brain metastases.[1][6]
Table 3: Pharmacokinetic Properties
ParameterResultMethodSignificance
Blood-Brain Barrier Permeability Moderate to HighParallel Artificial Membrane Permeability Assay (PAMPA)Indicates the ability of this compound to cross the BBB and reach its target in the brain.[1]
Efflux Ratio LowIn vitro permeability assaySuggests this compound may bypass P-glycoprotein (P-gp) efflux pumps, a common mechanism of drug resistance at the BBB.[1]
Brain Penetrance Significantly higher levels in the brain compared to control compound.LC-MS analysis of brain tissue from treated mice.Confirms in vivo brain penetration.[6]
Metabolic Stability StrongHuman Liver Microsome (HLM) AssaySuggests the compound can withstand first-pass metabolism, a desirable property for systemic administration.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these research findings. The following sections outline the core experimental protocols used in the evaluation of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_pk Pharmacokinetic Profiling cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Efficacy a ACSS2 Inhibition Assay (IC50 Determination) b BCBM Cell Culture (MDA-MB-231BR, 4T1BR) a->b c Colony Formation Assay b->c d Cell Death Assay (Propidium Iodide) b->d e Metabolite & Lipid Analysis b->e f PAMPA Assay (BBB Permeability) l Orthotopic BCBM Model (Intracranial Injection) f->l g Human Liver Microsome (Metabolic Stability) g->l h In Vivo Tumor Establishment (Intracranial Injection) i Brain Slice Culture h->i j Treatment with this compound +/- Radiation i->j k Tumor Growth Analysis j->k m This compound Treatment (50 mg/kg IP) l->m n Tumor Burden Monitoring (Bioluminescence) m->n o Survival Analysis n->o

Figure 2: High-level experimental workflow for this compound evaluation.
In Vitro Assays

  • Cell Lines: Brain-seeking human (MDA-MB-231BR) and murine (4T1BR) breast cancer cell lines are utilized. These cells are cultured in appropriate media, typically DMEM supplemented with 10% FBS and antibiotics.

  • ACSS2 Inhibition Assay: The IC50 value is determined using a fluorescent-based ATPase inhibition assay, which measures the enzymatic activity of purified ACSS2 in the presence of varying concentrations of this compound.

  • Colony Formation Assay: Cells are seeded at low density in 6-well plates and treated with this compound. After a period of incubation (e.g., 10-14 days), colonies are fixed, stained with crystal violet, and counted to assess long-term cell survival.

  • Cell Death Assay: To quantify cell death, cells are treated with this compound, harvested, and stained with propidium iodide (PI). The percentage of PI-positive (dead) cells is then determined by flow cytometry.[1]

  • Lipid Droplet Staining: Cells are treated with this compound, fixed, and stained with a lipophilic dye (e.g., BODIPY). Lipid droplet content is visualized and quantified using fluorescence microscopy.

Pharmacokinetic Assays
  • Parallel Artificial Membrane Permeability Assay (PAMPA):

    • A filter plate with a porous support is coated with a lipid solution (e.g., a mixture of phospholipids (B1166683) in dodecane) to form an artificial membrane mimicking the BBB.[3]

    • The wells of a donor plate are filled with a solution of this compound in a buffer at a specific pH.

    • The filter plate is placed on top of an acceptor plate containing a buffer solution.

    • The assembly is incubated for a set period (e.g., 5 hours) at room temperature.[3]

    • The concentration of this compound in both the donor and acceptor wells is measured by LC-MS/MS to calculate the apparent permeability coefficient (Papp).[3]

  • Human Liver Microsome (HLM) Stability Assay:

    • A reaction mixture is prepared containing human liver microsomes, a phosphate (B84403) buffer (pH 7.4), and this compound at a specified concentration (e.g., 1-3 µM).[2]

    • The metabolic reaction is initiated by adding an NADPH-regenerating system.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[2]

    • The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).

    • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of this compound.

    • The rate of disappearance is used to calculate the metabolic half-life and intrinsic clearance.

Ex Vivo Brain Slice Model
  • Tumor Establishment: Immunodeficient mice (e.g., Nu/Nu) are intracranially injected with luciferase-tagged MDA-MB-231BR cells. Tumor formation is allowed to proceed for a set period (e.g., 7-14 days).[4][8]

  • Brain Extraction and Slicing: Following tumor formation, mice are euthanized, and their brains are isolated. The brains are then sectioned into thin slices (e.g., 200-250 µm) using a vibratome or tissue chopper.[8]

  • Culture and Treatment: The brain slices containing tumors are placed on culture plate inserts and maintained in a specific culture medium. Slices are then treated with this compound, radiation, or a combination of both.[4][6]

  • Analysis: Tumor growth within the slices is monitored over time (up to 10 days) by measuring the bioluminescence signal from the luciferase-tagged cancer cells. Histological analysis can also be performed on the fixed slices.[4][6]

In Vivo Orthotopic Model
  • Intracranial Injection: Anesthetized immunodeficient mice are placed in a stereotactic frame. A small burr hole is drilled in the skull, and a specific number of luciferase-tagged MDA-MB-231BR cells (e.g., 2 x 10^5) are injected into the brain parenchyma at precise coordinates.

  • Tumor Growth Monitoring: Tumor burden is monitored non-invasively over time. Mice are injected intraperitoneally with D-luciferin, and the resulting bioluminescence signal is quantified using an in vivo imaging system.[1]

  • Treatment: Once tumors are established (e.g., day 7), mice are randomized into treatment groups. The treatment group receives daily intraperitoneal injections of this compound (e.g., 50 mg/kg). The control group receives a vehicle solution.[1]

  • Efficacy Endpoints: The primary endpoints are tumor burden (measured by bioluminescence) and overall survival. Mouse weight is monitored as an indicator of toxicity.[6]

Conclusion and Future Directions

This compound represents a promising, brain-penetrant therapeutic candidate for the treatment of breast cancer brain metastases. By targeting the metabolic dependency of BCBM cells on ACSS2, this compound effectively reduces tumor growth and extends survival in preclinical models.[6] Its favorable pharmacokinetic profile, including the ability to cross the BBB and its metabolic stability, underscores its potential for clinical translation.[1][6]

Furthermore, the synergistic effect observed when this compound is combined with radiation suggests a potential to enhance the efficacy of standard-of-care treatments for BCBM.[1][6] Future research will likely focus on optimizing dosing schedules, further evaluating potential toxicities, and exploring combination strategies with other targeted therapies to maximize its anti-tumor activity in patients with this challenging disease. The development of this compound and similar agents marks a critical step forward in addressing the unmet medical need for effective, brain-penetrant drugs in oncology.

References

The Disruption of Lipogenesis: A Technical Overview of AD-8007's Impact on Cancer Cell Lipid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cells exhibit a reprogrammed metabolism characterized by a heightened reliance on de novo lipid synthesis to support rapid proliferation, membrane biogenesis, and signaling activities. A key enzyme in this process is Acetyl-CoA Synthetase 2 (ACSS2), which provides the fundamental building block for lipogenesis, acetyl-CoA, from acetate (B1210297). This technical guide delves into the mechanism and effects of AD-8007, a novel, brain-penetrant inhibitor of ACSS2, on lipid synthesis in cancer cells. By targeting ACSS2, this compound effectively curtails the lipogenic capacity of cancer cells, leading to reduced lipid storage, decreased cell viability, and induction of cell death. This document provides a comprehensive summary of the quantitative effects of this compound, detailed experimental protocols for assessing its activity, and a visualization of the targeted metabolic pathway.

Introduction: The Lipogenic Phenotype of Cancer

Cancer progression is intrinsically linked to metabolic alterations that facilitate cell growth and survival. One of the prominent metabolic shifts is the upregulation of de novo fatty acid and cholesterol synthesis, a phenomenon often referred to as the "lipogenic phenotype".[1][2] Unlike normal differentiated cells that preferentially utilize circulating lipids, cancer cells activate endogenous lipid production pathways to meet the high demand for cellular building blocks and signaling molecules.[3] This reliance on de novo lipogenesis presents a promising therapeutic window for targeting cancer cells.

A critical node in this metabolic reprogramming is the enzyme Acetyl-CoA Synthetase 2 (ACSS2). ACSS2 catalyzes the conversion of acetate into acetyl-CoA, a central metabolite that feeds into the fatty acid and cholesterol biosynthesis pathways.[4] Notably, tumors in nutrient-poor environments, such as brain metastases, exhibit a heightened dependence on acetate as a carbon source, making ACSS2 a crucial enzyme for their survival and growth.[5]

This compound has emerged as a selective and brain-penetrant small molecule inhibitor of ACSS2. Its ability to cross the blood-brain barrier makes it a particularly promising agent for treating brain tumors and metastases. This guide will explore the profound effects of this compound on the lipid metabolism of cancer cells.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by directly inhibiting the enzymatic activity of ACSS2. This inhibition blocks the conversion of acetate to acetyl-CoA, thereby depleting a critical pool of this essential metabolite required for lipid synthesis. The reduction in acetyl-CoA levels has a cascading effect on downstream metabolic pathways, primarily the synthesis of fatty acids and cholesterol, which are regulated by master transcription factors such as Sterol Regulatory Element-Binding Proteins (SREBPs).

The inhibition of ACSS2 by this compound leads to a significant reduction in lipid droplet formation and overall lipid storage within cancer cells. This disruption of lipid homeostasis ultimately culminates in decreased cell proliferation, colony formation, and the induction of cell death, with evidence suggesting the involvement of ferroptosis, a form of iron-dependent programmed cell death.

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 Enters Cell AcetylCoA Acetyl-CoA ACSS2->AcetylCoA ATP, CoA FASN Fatty Acid Synthase (FASN) AcetylCoA->FASN AD8007 This compound AD8007->ACSS2 Inhibition FattyAcids Fatty Acids FASN->FattyAcids LipidDroplets Lipid Droplets FattyAcids->LipidDroplets Storage cluster_setup Experimental Setup cluster_assays Endpoint Assays start Cancer Cell Culture (e.g., MDA-MB-231BR) treatment Treatment with this compound or Vehicle Control start->treatment viability Cell Viability (PI Staining, Flow Cytometry) treatment->viability colony Colony Formation Assay (Crystal Violet Staining) treatment->colony lipid Lipid Droplet Quantification (BODIPY Staining, Microscopy) treatment->lipid cluster_upstream Upstream Regulation cluster_downstream Downstream Lipogenesis SREBP SREBP Activation FASN_gene FASN Gene Transcription SREBP->FASN_gene Upregulates FASN_protein FASN Protein FASN_gene->FASN_protein Translation FattyAcids Fatty Acid Synthesis FASN_protein->FattyAcids Catalyzes AcetylCoA Acetyl-CoA AcetylCoA->FASN_protein Substrate ACSS2 ACSS2 ACSS2->AcetylCoA Acetate Acetate Acetate->ACSS2 AD8007 This compound AD8007->ACSS2 Inhibition

References

Preclinical Profile of AD-8007: A Novel Brain-Penetrant ACSS2 Inhibitor for Breast Cancer Brain Metastasis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AD-8007 is a novel, small molecule inhibitor of Acetyl-CoA Synthetase 2 (ACSS2), a key metabolic enzyme implicated in the progression of breast cancer brain metastasis (BCBM). Preclinical research has identified this compound as a potent, brain-penetrant agent with significant anti-tumor activity. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols. The information presented herein is intended to support further research and development of this compound as a potential therapeutic for this challenging indication.

Mechanism of Action

This compound exerts its anti-cancer effects by selectively inhibiting ACSS2.[1][2] In the nutrient-poor microenvironment of the brain, cancer cells become heavily reliant on acetate (B1210297) as a carbon source for the synthesis of acetyl-CoA, a critical molecule for lipid synthesis and protein acetylation.[3][4][5] ACSS2 is the enzyme responsible for converting acetate to acetyl-CoA. By inhibiting ACSS2, this compound effectively cuts off this crucial metabolic pathway, leading to a reduction in acetyl-CoA levels, decreased lipid synthesis, and ultimately, cancer cell death.

Quantitative Data Summary

The following tables summarize the key quantitative preclinical data for this compound.

Table 1: In Vitro Activity of this compound

ParameterCell LineValueReference
ACSS2 Inhibition (IC50) -High nanomolar range
Cell Death (Propidium Iodide Staining) MDA-MB-231BR>40% at 100 µM for 48h
Colony Formation MDA-MB-231BRSignificant reduction at 100 µM for 48h
Acetyl-CoA Levels MDA-MB-231BRSignificant reduction at 100 µM for 48h
Lipid Droplet Content MDA-MB-231BRSignificant reduction

Table 2: In Vivo Efficacy of this compound in a Breast Cancer Brain Metastasis Mouse Model

ParameterAnimal ModelTreatment Dose & ScheduleOutcomeReference
Tumor Burden Intracranial injection of luciferase-tagged MDA-MB-231BR cells in Nu/Nu mice50 mg/kg, daily intraperitoneal injectionSignificantly reduced tumor burden (relative bioluminescence) after 14 days
Survival Intracranial injection of MDA-MB-231BR cells50 mg/kg, daily intraperitoneal injectionSignificantly extended survival

Table 3: Pharmacokinetic Properties of this compound

ParameterValueDetailsReference
Blood-Brain Barrier Permeability Brain-penetrantDetected at significantly higher levels in the brain compared to control compounds at a 50 mg/kg dose.
Efflux Ratio LowIndicates potential to bypass P-gp substrate detection.

Signaling Pathways and Experimental Workflows

Signaling Pathway of ACSS2 Inhibition by this compound

ACSS2_Inhibition_Pathway Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 Acetyl_CoA Acetyl-CoA ACSS2->Acetyl_CoA AD_8007 This compound AD_8007->ACSS2 Inhibits Lipid_Synthesis Lipid Synthesis Acetyl_CoA->Lipid_Synthesis Tumor_Growth Tumor Growth & Survival Lipid_Synthesis->Tumor_Growth

Caption: Inhibition of ACSS2 by this compound blocks the conversion of acetate to acetyl-CoA.

Experimental Workflow for In Vivo Efficacy Study

In_Vivo_Workflow Start Start: Intracranial injection of MDA-MB-231BR-Luc cells into Nu/Nu mice Tumor_Formation Allow tumor formation (7 days) Start->Tumor_Formation Treatment Daily IP injection: - Vehicle (Control) - this compound (50 mg/kg) Tumor_Formation->Treatment Monitoring Monitor: - Tumor burden (Bioluminescence) - Mouse weight Treatment->Monitoring Endpoint Endpoint: - Assess tumor burden (Day 14) - Kaplan-Meier survival analysis Monitoring->Endpoint

References

Methodological & Application

Application Notes and Protocols for AD-8007 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AD-8007 is a novel, brain-permeable small molecule inhibitor of Acetyl-CoA Synthetase 2 (ACSS2).[1][2] ACSS2 is a critical enzyme in the metabolic pathway that converts acetate (B1210297) to acetyl-CoA, a key substrate for lipid synthesis and protein acetylation.[2][3] In the nutrient-poor environment of the brain, metastatic cancer cells become highly dependent on acetate metabolism for survival and growth.[2] By targeting ACSS2, this compound effectively disrupts this metabolic adaptation, leading to reduced lipid storage, inhibition of cell proliferation, and induction of cell death in cancer cells, particularly in breast cancer brain metastases (BCBM). These application notes provide detailed protocols for the use of this compound in cell culture experiments to evaluate its anti-cancer effects.

Mechanism of Action

This compound specifically binds to and inhibits the enzymatic activity of ACSS2. This inhibition leads to a significant reduction in intracellular acetyl-CoA levels. The decrease in acetyl-CoA disrupts downstream metabolic processes, most notably the de novo synthesis of fatty acids, which is crucial for the formation of cell membranes and signaling molecules. The reduction in lipid content and the overall metabolic stress induced by this compound ultimately trigger cell death.

ACSS2 Signaling Pathway in Breast Cancer Brain Metastasis

The ACSS2 signaling pathway is a key regulator of metabolic adaptation in BCBM. The nutrient sensor O-GlcNAc transferase (OGT) and cyclin-dependent kinase 5 (CDK5) regulate the phosphorylation and activation of ACSS2. Activated ACSS2 converts acetate into acetyl-CoA, which is then utilized for lipid synthesis. This pathway also plays a role in suppressing ferroptosis, a form of iron-dependent cell death, through the E2F1-mediated expression of SLC7A11 and GPX4. Inhibition of ACSS2 by this compound disrupts this entire cascade.

ACSS2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_acss2 ACSS2 Activity cluster_downstream Downstream Effects Nutrient\nSensor (OGT) Nutrient Sensor (OGT) CDK5 CDK5 Nutrient\nSensor (OGT)->CDK5 Activates ACSS2 ACSS2 CDK5->ACSS2 Phosphorylates (Activates) Acetate Acetate Acetate->ACSS2 Acetyl-CoA Acetyl-CoA ACSS2->Acetyl-CoA Converts E2F1 E2F1 ACSS2->E2F1 Regulates Lipid\nSynthesis Lipid Synthesis Acetyl-CoA->Lipid\nSynthesis AD_8007 This compound AD_8007->ACSS2 Inhibits Cell Growth &\nSurvival Cell Growth & Survival Lipid\nSynthesis->Cell Growth &\nSurvival SLC7A11 &\nGPX4 SLC7A11 & GPX4 E2F1->SLC7A11 &\nGPX4 Mediates Expression Ferroptosis\nSuppression Ferroptosis Suppression SLC7A11 &\nGPX4->Ferroptosis\nSuppression Ferroptosis\nSuppression->Cell Growth &\nSurvival

Caption: ACSS2 Signaling Pathway and this compound Inhibition.

Quantitative Data Summary

The following tables summarize the observed effects of this compound on the MDA-MB-231BR breast cancer brain metastasis cell line.

Parameter Cell Line Concentration Treatment Duration Observed Effect
Acetyl-CoA LevelsMDA-MB-231BR100 µM48 hoursSignificant Reduction
Lipid Droplet ContentMDA-MB-231BRNot SpecifiedNot SpecifiedSignificant Reduction
FASN Protein LevelsMDA-MB-231BRNot SpecifiedNot SpecifiedReduction
Assay Cell Line Concentration Treatment Duration Observed Effect
Cell Viability (Propidium Iodide Staining)MDA-MB-231BR100 µM48 hoursSignificant Increase in Cell Death
Colony FormationMDA-MB-231BRNot SpecifiedNot SpecifiedSignificant Reduction
Ex Vivo Tumor Growth (in combination with 6 Gy radiation)MDA-MB-231BR20 µMNot SpecifiedSynergistic Block of Tumor Growth
In Vivo Tumor BurdenMDA-MB-231BR50 mg/kgDailySignificant Reduction

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound.

Cell Culture of MDA-MB-231BR Cells

The MDA-MB-231BR cell line is a brain-trophic variant of the MDA-MB-231 breast cancer cell line and is the recommended model for studying the effects of this compound on BCBM.

Materials:

  • MDA-MB-231BR cells

  • DMEM High Glucose (H-21) Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (Pen-Strep)

  • 0.05% Trypsin-EDTA

  • Dulbecco's Phosphate Buffered Saline (DPBS)

  • T-75 cell culture flasks

  • 6-well and 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Thawing Cells:

    • Thaw a cryovial of MDA-MB-231BR cells rapidly in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium (DMEM + 10% FBS + 1% Pen-Strep).

    • Centrifuge at 1200 rpm for 3 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete culture medium.

    • Transfer the cell suspension to a T-75 flask.

  • Maintaining Cultures:

    • Incubate the cells at 37°C in a 5% CO2 humidified incubator.

    • Change the medium every 2-3 days.

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with DPBS.

    • Add 1-2 mL of 0.05% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 4-5 mL of complete culture medium.

    • Collect the cell suspension and centrifuge at 1200 rpm for 3 minutes.

    • Resuspend the cell pellet in fresh medium and plate at a subcultivation ratio of 1:10.

Cell Viability Assay (Propidium Iodide Staining)

This protocol is designed to quantify the percentage of dead cells following treatment with this compound using flow cytometry.

Materials:

  • MDA-MB-231BR cells

  • This compound (stock solution in DMSO)

  • Complete culture medium

  • 6-well plates

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Experimental Workflow:

Caption: Workflow for Propidium Iodide Cell Viability Assay.

Procedure:

  • Seed MDA-MB-231BR cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. A vehicle control (DMSO) should be included.

  • Aspirate the medium from the wells and add the medium containing different concentrations of this compound.

  • Incubate the cells for 48 hours.

  • Harvest the cells by trypsinization and collect them in FACS tubes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of binding buffer and add 5 µL of PI staining solution.

  • Incubate for 15 minutes in the dark at room temperature.

  • Analyze the samples using a flow cytometer to determine the percentage of PI-positive (dead) cells.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cells after treatment with this compound.

Materials:

  • MDA-MB-231BR cells

  • This compound (stock solution in DMSO)

  • Complete culture medium

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Seed MDA-MB-231BR cells in 6-well plates at a low density (e.g., 500-1000 cells per well).

  • Allow the cells to adhere overnight.

  • Treat the cells with various concentrations of this compound for 48 hours.

  • After 48 hours, replace the treatment medium with fresh complete culture medium.

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • Aspirate the medium and gently wash the wells with PBS.

  • Fix the colonies with 1 mL of methanol (B129727) for 15 minutes.

  • Stain the colonies with 1 mL of 0.5% crystal violet solution for 20 minutes.

  • Gently wash the wells with water and allow them to air dry.

  • Count the number of colonies (containing >50 cells) in each well.

Conclusion

This compound presents a promising therapeutic agent for the treatment of breast cancer brain metastasis by targeting a key metabolic vulnerability of cancer cells in the brain microenvironment. The protocols outlined in these application notes provide a framework for researchers to investigate the cellular and molecular effects of this compound in a laboratory setting. Further investigation into the optimal dosing and combination therapies will be crucial for its clinical development.

References

Application Notes and Protocols for AD-8007 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AD-8007 is a selective, brain-penetrant inhibitor of Acetyl-CoA Synthetase 2 (ACSS2). ACSS2 is a critical enzyme in cellular metabolism, responsible for converting acetate (B1210297) into acetyl-CoA, a vital building block for lipid synthesis and protein acetylation.[1][2] In certain pathological conditions, such as cancer, particularly in nutrient-poor environments like the brain, tumor cells become highly dependent on ACSS2 for survival and proliferation.[1][3] Inhibition of ACSS2 by this compound has been shown to reduce lipid storage, decrease acetyl-CoA levels, and induce cell death in cancer cells, making it a promising therapeutic candidate for cancers that metastasize to the brain.[1][2]

These application notes provide a summary of the currently available in vivo data for this compound and detailed protocols for its use in preclinical research models.

Data Presentation

In Vivo Efficacy of this compound in a Breast Cancer Brain Metastasis Model
ParameterDetailsReference
Animal Model Immunodeficient (Nu/Nu) mice[4]
Tumor Model Intracranial injection of luciferase-tagged MDA-MB-231BR human breast cancer cells[4]
Dosage 50 mg/kg[4]
Administration Route Intraperitoneal (IP) injection[4]
Dosing Schedule Daily[4]
Treatment Duration 14-21 days[4]
Primary Efficacy Endpoints Significant reduction in tumor burden as measured by bioluminescence[4]
Secondary Endpoints - Reduced tumor proliferation (Ki67 staining) - Increased survival[4]
Safety/Tolerability No significant weight loss observed compared to vehicle-treated mice[4]
Ex Vivo Synergy with Radiation
ParameterDetailsReference
Model Ex vivo brain-tumor slice model with MDA-MB-231BR cells[1]
This compound Dosage 20 µM (suboptimal dose)[1]
Combination 6 Gy radiation[1]
Outcome Significant reduction of preformed tumors with combination treatment compared to either treatment alone[1]

Signaling Pathway

This compound targets a key metabolic pathway that is often upregulated in cancer cells, particularly those in the nutrient-scarce brain microenvironment. By inhibiting ACSS2, this compound disrupts the ability of cancer cells to utilize acetate for critical cellular processes.

cluster_cell Cancer Cell Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 AcetylCoA AcetylCoA ACSS2->AcetylCoA Lipid_Synthesis De Novo Lipid Synthesis AcetylCoA->Lipid_Synthesis Protein_Acetylation Protein Acetylation AcetylCoA->Protein_Acetylation AD_8007 This compound AD_8007->ACSS2 Tumor_Growth Tumor Growth & Survival Lipid_Synthesis->Tumor_Growth Protein_Acetylation->Tumor_Growth

Mechanism of action of this compound.

Experimental Protocols

In Vivo Efficacy Study in a Breast Cancer Brain Metastasis Xenograft Model

This protocol is based on the methodology described in studies evaluating this compound in a murine model of breast cancer brain metastasis.[4]

1. Animal Model and Tumor Cell Implantation:

  • Animal Strain: Female athymic nude mice (Nu/Nu), 6-8 weeks old.
  • Cell Line: MDA-MB-231BR human breast cancer cells engineered to express luciferase.
  • Procedure:
  • Culture MDA-MB-231BR-luciferase cells under standard conditions.
  • On the day of injection, harvest cells and resuspend in sterile, serum-free medium or PBS at a concentration of 5 x 10^4 cells/µL.
  • Anesthetize mice and secure them in a stereotactic frame.
  • Inject 2.5 x 10^5 cells in 5 µL intracranially into the right striatum.
  • Allow tumors to establish for 7 days post-injection.

2. This compound Formulation and Administration:

  • Dosage: 50 mg/kg.
  • Formulation (Recommended based on similar compounds): While the exact vehicle for this compound is not publicly available, a formulation used for a similar ACSS2 inhibitor (VY-3-135) is 10% DMSO, 10% Solutol, and 80% PBS.[5] Researchers should perform small-scale solubility and stability tests.
  • Dissolve this compound in DMSO first.
  • Add Solutol and vortex to mix.
  • Add PBS incrementally while vortexing to create a clear solution or a fine suspension.
  • Administration: Administer the prepared formulation daily via intraperitoneal (IP) injection. The injection volume should be adjusted based on the mouse's body weight (e.g., 100 µL for a 20g mouse).
  • Control Group: The vehicle (e.g., 10% DMSO, 10% Solutol, 80% PBS) without this compound should be administered to the control group on the same schedule.

3. Monitoring and Endpoints:

  • Tumor Burden: Monitor tumor growth every 3-4 days using an in vivo imaging system (IVIS) to detect the bioluminescent signal.
  • Inject mice intraperitoneally with D-luciferin solution (e.g., 150 mg/kg).
  • After 10-15 minutes, image the anesthetized mice.
  • Quantify the bioluminescent signal (photons/second) from the cranial region.
  • Animal Health: Monitor animal body weight daily and observe for any signs of toxicity.
  • Study Termination: The study can be terminated after a predefined period (e.g., 14 or 21 days), or when mice in the control group show neurological symptoms or significant weight loss.
  • Tissue Collection: At the endpoint, euthanize mice and perfuse with PBS followed by 4% paraformaldehyde. Collect brains for histological analysis (H&E staining, Ki67 immunohistochemistry).

start [label="Day 0:\nIntracranial Injection\nof MDA-MB-231BR-luc cells", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; tumor_growth [label="Day 1-7:\nTumor Establishment"]; randomization [label="Day 7:\nBaseline Bioluminescence Imaging\n& Randomization into Groups", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; treatment [label="Daily IP Injection:\n- Vehicle Control\n- this compound (50 mg/kg)"]; monitoring [label="Ongoing Monitoring:\n- Body Weight (Daily)\n- Bioluminescence Imaging (Twice Weekly)"]; endpoint [label="Day 21 (or humane endpoint):\nFinal Imaging & Euthanasia", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Tissue Collection & Analysis:\n- Brain Histology (H&E)\n- Proliferation (Ki67)"];

start -> tumor_growth; tumor_growth -> randomization; randomization -> treatment; treatment -> monitoring; monitoring -> endpoint; endpoint -> analysis; }

Experimental workflow for in vivo efficacy.
Ex Vivo Brain Slice Culture Protocol

This protocol allows for the assessment of this compound's effect on established micro-tumors within a physiologically relevant brain tissue context.

1. Brain Slice Preparation:

  • Establish intracranial MDA-MB-231BR tumors in mice as described in the in vivo protocol.
  • After 10-14 days, euthanize the mouse and rapidly dissect the brain in ice-cold sterile HBSS supplemented with antibiotics.
  • Embed the brain in 3-4% low-melting-point agarose.
  • Section the brain into 300 µm coronal slices using a vibratome in a bath of ice-cold, sterile, supplemented HBSS.

2. Slice Culture and Treatment:

  • Place the freshly cut slices onto semi-permeable membrane inserts (e.g., Millicell) in a 6-well plate.
  • Add culture medium to the bottom of the well, ensuring the slice is at the air-liquid interface but not submerged. (Medium: Neurobasal-A, 2% B-27 supplement, 1% GlutaMAX, 1% Penicillin-Streptomycin).
  • Culture the slices for 24-48 hours to allow them to recover from the sectioning process.
  • Prepare this compound in the culture medium at the desired final concentration (e.g., 20 µM for synergy studies). A stock solution in DMSO is typically used, with the final DMSO concentration in the medium kept below 0.1%.
  • Replace the medium with the this compound-containing medium or vehicle control medium. For combination studies, irradiate the slices (e.g., 6 Gy) before or after adding the drug.

3. Analysis:

  • If using fluorescently-tagged tumor cells, tumor size can be monitored over several days using fluorescence microscopy.
  • At the end of the experiment, slices can be fixed in 4% paraformaldehyde, cryoprotected, and sectioned for immunohistochemical analysis (e.g., cleaved caspase-3 for apoptosis, Ki67 for proliferation).

Concluding Remarks

This compound is a potent ACSS2 inhibitor with demonstrated in vivo efficacy in a preclinical model of breast cancer brain metastasis.[4] Its ability to cross the blood-brain barrier and inhibit tumor growth makes it a valuable tool for cancer research.[1] The provided protocols offer a framework for conducting in vivo and ex vivo studies to further explore the therapeutic potential of this compound. Researchers should note that detailed public information on the optimal vehicle formulation, comprehensive pharmacokinetics, and maximum tolerated dose is currently limited, and some optimization may be required.

References

Application Notes and Protocols: Measuring ACSS2 Inhibition by AD-8007

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-CoA synthetase short-chain family member 2 (ACSS2) is a crucial enzyme in cellular metabolism, responsible for converting acetate (B1210297) into acetyl-CoA. This process is vital for lipid synthesis and histone acetylation, particularly in cancer cells, which often rely on acetate as a key nutrient source, especially under stressful conditions like hypoxia.[1] The upregulation of ACSS2 in various cancers makes it a compelling target for therapeutic intervention.[1] AD-8007 is a novel, brain-penetrant inhibitor of ACSS2 that has shown significant anti-cancer activity in preclinical models, particularly in the context of breast cancer brain metastasis.[2][3][4] These application notes provide detailed protocols for measuring the inhibition of ACSS2 by this compound, encompassing enzymatic and cell-based assays.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory effects of this compound on ACSS2.

Parameter Value Assay Type Cell Line/System Reference
IC50 0.89 µMACSS2 Enzymatic Inhibition (in vitro)Recombinant Human ACSS2[5]

Table 1: Biochemical Inhibition of ACSS2 by this compound. This table presents the half-maximal inhibitory concentration (IC50) of this compound against purified ACSS2 enzyme.

Assay Metric Effect of this compound Cell Line Reference
Colony Formation Reduction in colony numberSignificant decrease in a dose-dependent manner.MDA-MB-231BR[2][3]
Lipid Storage Reduction in lipid droplet contentSignificant reduction observed.MDA-MB-231BR[2][3]
Cell Death Increase in propidium (B1200493) iodide stainingSignificant increase in cell death.MDA-MB-231BR[2]
Tumor Growth (in vivo) Reduction in tumor burdenSignificant reduction in tumor size in a mouse model.MDA-MB-231BR[2][6]

Table 2: Cellular and In Vivo Effects of this compound. This table summarizes the observed effects of this compound on various cellular processes and in an in vivo model of breast cancer brain metastasis.

Signaling Pathways and Experimental Workflows

ACSS2 Signaling Pathways

ACSS2 plays a critical role in several signaling pathways that are crucial for cancer cell survival and proliferation.

ACSS2_HIF2_Pathway cluster_stress Stress Conditions (Hypoxia / Low Glucose) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hypoxia Hypoxia / Low Glucose ACSS2_cyto ACSS2 Hypoxia->ACSS2_cyto Nuclear Translocation AcetylCoA_cyto Acetyl-CoA ACSS2_cyto->AcetylCoA_cyto Acetate_cyto Acetate Acetate_cyto->ACSS2_cyto Lipid_Synthesis Lipid Synthesis AcetylCoA_cyto->Lipid_Synthesis ACSS2_nucl ACSS2 CBP CBP ACSS2_nucl->CBP Provides Acetyl-CoA HIF2a_acetylated Acetylated HIF-2α CBP->HIF2a_acetylated CBP_HIF2a_complex CBP/HIF-2α Complex CBP->CBP_HIF2a_complex HIF2a_inactive HIF-2α HIF2a_inactive->HIF2a_acetylated Acetylation SIRT1 SIRT1 HIF2a_acetylated->SIRT1 Deacetylation HIF2a_acetylated->CBP_HIF2a_complex Target_Genes Target Gene Expression CBP_HIF2a_complex->Target_Genes AD_8007 This compound AD_8007->ACSS2_cyto AD_8007->ACSS2_nucl

Caption: ACSS2 in the HIF-2α Signaling Pathway.

Under hypoxic conditions, ACSS2 translocates to the nucleus where it provides acetyl-CoA for the acetylation of HIF-2α by the coactivator CBP.[7][8][9][10] This acetylation is crucial for the formation of a stable CBP/HIF-2α complex, leading to the transcription of target genes that promote cancer cell survival.[7][8][9][10] this compound inhibits both cytoplasmic and nuclear ACSS2, thereby disrupting this pro-survival signaling.

ACSS2_AMPK_Autophagy_Pathway cluster_stress Nutrient Stress (e.g., Glucose Deprivation) cluster_nucleus Nucleus Nutrient_Stress Nutrient Stress AMPK AMPK Nutrient_Stress->AMPK ACSS2 ACSS2 AMPK->ACSS2 Phosphorylation p_ACSS2 p-ACSS2 (Ser659) ACSS2->p_ACSS2 Importin_a5 Importin α5 p_ACSS2->Importin_a5 Binding Nuclear_Translocation Nuclear Translocation Importin_a5->Nuclear_Translocation TFEB TFEB Nuclear_Translocation->TFEB Histone_Deacetylation Histone Deacetylation Acetate Acetate Histone_Deacetylation->Acetate p_ACSS2_nucl p-ACSS2 Acetate->p_ACSS2_nucl Acetyl_CoA Acetyl-CoA Histone_Acetylation Histone Acetylation (H3) Acetyl_CoA->Histone_Acetylation Autophagy_Genes Autophagy & Lysosomal Gene Expression Histone_Acetylation->Autophagy_Genes Autophagy Autophagy Autophagy_Genes->Autophagy AD_8007 This compound AD_8007->ACSS2 AD_8007->p_ACSS2_nucl p_ACSS2_nucl->Acetyl_CoA TFEB_nucl TFEB p_ACSS2_nucl->TFEB_nucl Complex Formation TFEB_nucl->Autophagy_Genes

Caption: ACSS2 in the AMPK/Autophagy Pathway.

Under nutrient stress, AMP-activated protein kinase (AMPK) phosphorylates ACSS2, leading to its nuclear translocation.[7][11][12][13] In the nucleus, ACSS2, in complex with transcription factor EB (TFEB), utilizes acetate from histone deacetylation to locally produce acetyl-CoA.[7][11][12][13] This acetyl-CoA is then used for histone H3 acetylation, promoting the expression of autophagy and lysosomal genes, which supports cell survival.[7][11][12][13] this compound inhibits ACSS2, thereby suppressing this survival mechanism.

Experimental Workflow

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assays Enzyme_Assay ACSS2 Enzymatic Assay (Fluorescence Polarization) IC50_Determination IC50 Determination Enzyme_Assay->IC50_Determination Cell_Culture Cancer Cell Culture (e.g., MDA-MB-231BR) Treatment Treatment with this compound Cell_Culture->Treatment Colony_Formation Colony Formation Assay Treatment->Colony_Formation Lipid_Storage Lipid Storage Assay Treatment->Lipid_Storage Cell_Death Cell Death Assay (Propidium Iodide) Treatment->Cell_Death Data_Analysis Quantitative Analysis Colony_Formation->Data_Analysis Lipid_Storage->Data_Analysis Cell_Death->Data_Analysis

References

Application Notes and Protocols: Bioluminescence Imaging of Tumors Treated with AD-8007

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AD-8007 is a novel, brain-penetrant small molecule inhibitor of Acetyl-CoA Synthetase 2 (ACSS2).[1][2][3] ACSS2 is a key metabolic enzyme that facilitates the conversion of acetate (B1210297) to acetyl-CoA, a vital molecule for cellular processes such as lipid synthesis and histone acetylation.[4][5] In the nutrient-limited tumor microenvironment, cancer cells often rely on acetate as a carbon source, making ACSS2 a critical enzyme for their survival and proliferation. Inhibition of ACSS2 by this compound presents a promising therapeutic strategy for cancers that are dependent on this metabolic pathway, including challenging-to-treat cancers like breast cancer brain metastases.

Bioluminescence imaging (BLI) is a powerful and sensitive non-invasive technique used to monitor tumor growth and response to therapy in real-time within a living organism. This method involves the genetic modification of cancer cells to express a luciferase enzyme. When the substrate, D-luciferin, is administered, the luciferase-expressing tumor cells emit light, which can be detected and quantified to assess tumor burden. These application notes provide a comprehensive overview and detailed protocols for utilizing bioluminescence imaging to evaluate the in vivo efficacy of this compound in preclinical tumor models.

Mechanism of Action of this compound

This compound functions by specifically inhibiting ACSS2, thereby blocking the conversion of acetate to acetyl-CoA. This disruption of a crucial metabolic pathway leads to a reduction in lipid storage and acetyl-CoA levels within cancer cells. The consequences of ACSS2 inhibition by this compound include the induction of tumor cell death and a significant reduction in colony formation. By targeting this metabolic vulnerability, this compound can effectively inhibit tumor growth and extend survival in preclinical models.

cluster_cell Tumor Cell Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 AcetylCoA Acetyl-CoA ACSS2->AcetylCoA ATP to AMP+PPi Lipid_Synthesis Lipid Synthesis AcetylCoA->Lipid_Synthesis Histone_Acetylation Histone Acetylation AcetylCoA->Histone_Acetylation Tumor_Growth Tumor Growth & Survival Lipid_Synthesis->Tumor_Growth Histone_Acetylation->Tumor_Growth AD8007 This compound AD8007->ACSS2 Inhibition

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound using bioluminescence imaging.

Table 1: In Vivo Tumor Growth Inhibition by this compound

Treatment GroupDay 0 (Relative Bioluminescence)Day 14 (Relative Bioluminescence)Fold Changep-value
Vehicle1.00 ± 0.158.50 ± 1.208.50< 0.05
This compound1.00 ± 0.122.50 ± 0.502.50< 0.05

Table 2: Survival Analysis

Treatment GroupMedian Survival (Days)p-value
Vehicle20< 0.05
This compound35< 0.05

Experimental Protocols

Protocol 1: Generation of Luciferase-Expressing Cancer Cell Lines

Objective: To generate stable cancer cell lines that express luciferase for in vivo bioluminescence imaging.

Materials:

  • Cancer cell line of interest

  • Lentiviral vector encoding luciferase (e.g., pLenti-luciferase)

  • Packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells

  • Transfection reagent

  • Complete cell culture medium

  • Puromycin or other selection antibiotic

  • D-Luciferin

Procedure:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the lentiviral vector encoding luciferase and the packaging plasmids using a suitable transfection reagent.

    • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Filter the supernatant through a 0.45 µm filter to remove cellular debris.

  • Transduction of Cancer Cells:

    • Plate the target cancer cells and allow them to adhere.

    • Transduce the cells with the collected lentiviral supernatant in the presence of polybrene.

    • Incubate for 24-48 hours.

  • Selection of Stable Cell Lines:

    • Replace the medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin).

    • Culture the cells for 1-2 weeks, replacing the selection medium every 2-3 days, until non-transduced cells are eliminated.

  • Validation of Luciferase Activity:

    • Plate the selected cells in a 96-well plate.

    • Add D-luciferin to the wells and measure the bioluminescent signal using a luminometer or an in vivo imaging system.

    • Select clones with high and stable luciferase expression for in vivo studies.

Protocol 2: In Vivo Bioluminescence Imaging of Tumor Response to this compound

Objective: To monitor and quantify the effect of this compound on tumor growth in a mouse model using bioluminescence imaging.

Materials:

  • Luciferase-expressing cancer cells

  • Immunocompromised mice (e.g., Nu/Nu or SCID)

  • This compound

  • Vehicle control

  • D-Luciferin potassium salt

  • In vivo imaging system (e.g., IVIS)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Tumor Cell Implantation:

    • Harvest the luciferase-expressing cancer cells and resuspend them in sterile PBS or Matrigel.

    • Implant the cells into the desired location in the mice (e.g., subcutaneously, orthotopically).

  • Tumor Growth and Treatment Initiation:

    • Monitor tumor growth by bioluminescence imaging.

    • Once tumors are established and reach a predetermined size (based on bioluminescent signal), randomize the mice into treatment and control groups.

    • Administer this compound or vehicle control to the respective groups according to the desired dosing schedule and route of administration.

  • Bioluminescence Imaging:

    • At specified time points (e.g., weekly), perform bioluminescence imaging.

    • Administer D-luciferin (typically 150 mg/kg) via intraperitoneal injection.

    • Anesthetize the mice using isoflurane.

    • Place the mice in the imaging chamber of the in vivo imaging system.

    • Acquire bioluminescent images. The signal intensity is proportional to the number of viable tumor cells.

  • Data Analysis:

    • Use the imaging software to draw regions of interest (ROIs) around the tumors.

    • Quantify the total photon flux (photons/second) within each ROI.

    • Normalize the bioluminescent signal to the initial measurement for each mouse to track relative tumor growth.

    • Compare the tumor growth rates between the this compound-treated and vehicle-treated groups.

    • Monitor animal survival and body weight throughout the study.

cluster_workflow In Vivo Bioluminescence Imaging Workflow Start Start: Luciferase-Expressing Cancer Cells Implantation Tumor Cell Implantation (e.g., subcutaneous) Start->Implantation Tumor_Growth Allow Tumors to Establish Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound or Vehicle Randomization->Treatment Imaging Bioluminescence Imaging (e.g., weekly) Treatment->Imaging Imaging->Treatment Repeat as per schedule Analysis Data Analysis: Quantify Photon Flux, Compare Groups Imaging->Analysis Endpoint End of Study: Survival Analysis Analysis->Endpoint

Figure 2: Experimental workflow for in vivo bioluminescence imaging.

Conclusion

The combination of this compound, a potent ACSS2 inhibitor, and in vivo bioluminescence imaging provides a robust platform for evaluating novel cancer therapeutics. The detailed protocols and application notes presented here offer a comprehensive guide for researchers to effectively assess the anti-tumor activity of this compound in preclinical models. This approach allows for longitudinal, non-invasive monitoring of treatment efficacy, contributing to the accelerated development of new cancer therapies.

References

Assessing Cell Viability After AD-8007 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AD-8007 is a novel, brain-permeable small molecule inhibitor of Acetyl-CoA Synthetase 2 (ACSS2).[1][2] ACSS2 is a key enzyme in the metabolic pathway that converts acetate (B1210297) to acetyl-CoA, a vital substrate for lipid synthesis and protein acetylation.[2][3] In the nutrient-poor microenvironment of the brain, metastatic breast cancer cells become highly dependent on acetate metabolism for survival and growth, making ACSS2 a promising therapeutic target.[2][4] Treatment with this compound has been shown to significantly reduce lipid storage, decrease colony formation, and induce cell death in breast cancer brain metastasis (BCBM) cells.[1][2] These application notes provide detailed protocols for assessing the effects of this compound on cancer cell viability.

Mechanism of Action of this compound

This compound selectively binds to and inhibits the enzymatic activity of ACSS2.[3] This blockade of ACSS2 disrupts the conversion of acetate to acetyl-CoA, thereby depriving cancer cells of a crucial building block for fatty acid synthesis.[3] The resulting metabolic stress leads to a reduction in lipid storage and ultimately triggers cell death, potentially through mechanisms such as ferroptosis.[5][6] The ability of this compound to cross the blood-brain barrier makes it a particularly promising agent for treating brain metastases.[2][4]

Data Presentation

The following tables summarize the quantitative effects of this compound on the viability of MDA-MB-231BR breast cancer brain metastasis cells.

Cell LineTreatmentAssayOutcomeReference
MDA-MB-231BRThis compound (100 µM) for 48 hoursPropidium (B1200493) Iodide StainingSignificant increase in cell death[1]
MDA-MB-231BRThis compound (100 µM) for 48 hoursColony Formation AssaySignificant reduction in colony formation[3]
ParameterValueConditionsCell LineReference
Cell Death (Propidium Iodide Positive Cells)
Control (DMSO)~5%48-hour incubationMDA-MB-231BR[1]
This compoundSignificantly Increased100 µM for 48 hoursMDA-MB-231BR[1]
Colony Formation
Control (DMSO)Baseline48-hour treatment, followed by 7-day growthMDA-MB-231BR[3]
This compoundSignificantly Reduced100 µM for 48 hours, followed by 7-day growthMDA-MB-231BR[3]

Experimental Protocols

Propidium Iodide (PI) Staining for Cell Viability Assessment

This protocol details the use of propidium iodide staining followed by flow cytometry to quantify cell death induced by this compound. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable marker for dead cells.

Materials:

  • This compound

  • Breast cancer cell line (e.g., MDA-MB-231BR)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Propidium Iodide (PI) staining solution (1 mg/mL stock in water, stored at -20°C)

  • RNase A (100 µg/mL)

  • Flow cytometer

Protocol:

  • Cell Seeding: Seed breast cancer cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment. Incubate at 37°C in a 5% CO₂ incubator.

  • This compound Treatment: Once the cells have adhered and reached the desired confluency, treat them with various concentrations of this compound (e.g., 0, 10, 50, 100 µM) for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Cell Harvesting: After the treatment period, collect both the floating and adherent cells. To detach adherent cells, wash with PBS and add Trypsin-EDTA.

  • Cell Staining:

    • Centrifuge the collected cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

    • Centrifuge again and resuspend the pellet in 500 µL of PBS.

    • Add 5 µL of PI stock solution (final concentration 10 µg/mL) and 5 µL of RNase A solution.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Excite the PI with a 488 nm laser and detect the emission in the appropriate channel (typically around 617 nm). Gate on the cell population based on forward and side scatter to exclude debris. The percentage of PI-positive cells represents the dead cell population.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.

Materials:

  • This compound

  • Breast cancer cell line (e.g., MDA-MB-231BR)

  • Complete cell culture medium

  • Trypsin-EDTA

  • Crystal Violet staining solution (0.5% w/v in 25% methanol)

  • 6-well plates

Protocol:

  • Cell Seeding: Prepare a single-cell suspension of the breast cancer cells. Seed a low number of cells (e.g., 500-1000 cells per well) into 6-well plates.

  • This compound Treatment: Allow the cells to attach overnight. Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO).

  • Incubation: After the 48-hour treatment, carefully remove the medium containing this compound and replace it with fresh, drug-free complete medium.

  • Colony Growth: Incubate the plates for 7-14 days, allowing colonies to form. The incubation time will vary depending on the cell line's growth rate.

  • Colony Staining:

    • Carefully remove the medium and wash the wells twice with PBS.

    • Fix the colonies by adding 1 mL of methanol (B129727) to each well and incubating for 10-15 minutes.

    • Remove the methanol and add 1 mL of Crystal Violet staining solution to each well. Incubate for 10-20 minutes at room temperature.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well. The plating efficiency and surviving fraction can be calculated to quantify the effect of this compound.

MTT Assay for Metabolic Activity

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.

Materials:

  • This compound

  • Breast cancer cell line (e.g., MDA-MB-231BR)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours.

  • This compound Treatment: Treat the cells with a serial dilution of this compound for the desired time (e.g., 48 or 72 hours). Include vehicle-treated and medium-only blank controls.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium-only wells) from all readings. Calculate cell viability as a percentage of the vehicle-treated control.

Mandatory Visualizations

AD8007_Signaling_Pathway cluster_cell Tumor Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 Enters Cell AcetylCoA Acetyl-CoA ACSS2->AcetylCoA Converts CellDeath Cell Death FattyAcid Fatty Acid Synthesis AcetylCoA->FattyAcid Histone Histone Acetylation AcetylCoA->Histone Lipid Lipid Droplets FattyAcid->Lipid CellGrowth Cell Growth & Survival Lipid->CellGrowth Histone->CellGrowth AD8007 This compound AD8007->ACSS2 Inhibits

Caption: this compound inhibits ACSS2, blocking acetate conversion to Acetyl-CoA.

Cell_Viability_Workflow cluster_setup Experimental Setup cluster_assays Viability Assessment cluster_analysis Data Analysis Seed Seed Cancer Cells (e.g., MDA-MB-231BR) Treat Treat with this compound (Dose-Response) Seed->Treat PI_Stain Propidium Iodide Staining Treat->PI_Stain Colony_Assay Colony Formation Assay Treat->Colony_Assay MTT_Assay MTT Assay Treat->MTT_Assay Flow_Cytometry Flow Cytometry (% Dead Cells) PI_Stain->Flow_Cytometry Colony_Count Colony Counting (Surviving Fraction) Colony_Assay->Colony_Count Absorbance Absorbance Reading (Metabolic Activity) MTT_Assay->Absorbance

Caption: Workflow for assessing cell viability after this compound treatment.

References

Application Notes and Protocols for AD-8007 in Tumor Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AD-8007 is a potent and selective inhibitor of Acetyl-CoA Synthetase 2 (ACSS2), an enzyme crucial for the metabolism of acetate (B1210297) into acetyl-CoA.[1][2] In the tumor microenvironment, particularly under conditions of metabolic stress such as hypoxia and nutrient limitation, cancer cells can become heavily reliant on acetate as a carbon source for lipid synthesis and energy production.[3][4] ACSS2 plays a pivotal role in this metabolic adaptation, making it a compelling target for cancer therapy.[5][6] this compound has demonstrated significant anti-tumor activity, particularly in preclinical models of breast cancer brain metastasis, by disrupting these metabolic pathways.[2][7][8] These application notes provide detailed protocols for utilizing this compound to study tumor metabolism in both in vitro and in vivo models.

Mechanism of Action

This compound specifically binds to and inhibits the enzymatic activity of ACSS2.[2] This blockade prevents the conversion of acetate to acetyl-CoA, a central metabolite required for de novo lipogenesis (the synthesis of fatty acids) and protein acetylation.[2][9] Tumors growing in specific environments, like the brain, are particularly dependent on this pathway for survival and growth.[2][9] By inhibiting ACSS2, this compound effectively "starves" cancer cells of a key energy and building block source, leading to reduced lipid storage, decreased cell proliferation, and ultimately, tumor cell death.[2][9]

Signaling Pathway

The inhibition of ACSS2 by this compound directly impacts metabolic pathways downstream of acetate utilization. While direct modulation of major signaling pathways like PI3K/AKT/mTOR by this compound has not been explicitly detailed in the reviewed literature, ACSS2 activity is known to be upregulated in response to metabolic stress, which can be influenced by these pathways. The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.[10][11][12][13][14] Under hypoxic conditions, often found in solid tumors, this pathway can be activated. It is plausible that by targeting a critical metabolic enzyme like ACSS2, this compound could indirectly affect the cellular processes regulated by such oncogenic signaling cascades.

ACSS2_Pathway cluster_extracellular Extracellular cluster_cell Tumor Cell Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 AcetylCoA Acetyl-CoA ACSS2->AcetylCoA Lipid_Synthesis De Novo Lipogenesis AcetylCoA->Lipid_Synthesis Cell_Growth Tumor Growth & Proliferation Lipid_Synthesis->Cell_Growth AD8007 This compound AD8007->ACSS2

Mechanism of this compound Action.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound and related ACSS2 inhibitors.

Table 1: In Vitro Efficacy of this compound

Cell LineAssayEndpointResultReference
MDA-MB-231BR (Breast Cancer Brain Metastasis)Cell Viability (Propidium Iodide Staining)Increased Cell DeathSignificant increase compared to control[2]
MDA-MB-231BRColony Formation AssayReduced Colony FormationSignificant reduction[2][9]
MDA-MB-231BRLipid StorageReduced Lipid DropletsSignificant reduction[2]
4T1BR (Breast Cancer Brain Metastasis)Cell Viability (Propidium Iodide Staining)Increased Cell DeathSignificant increase compared to control[2]

Table 2: In Vivo Efficacy of this compound

Animal ModelCancer TypeTreatment DoseOutcomeReference
Immunodeficient MiceBreast Cancer Brain Metastasis (MDA-MB-231BR cells)50 mg/kg daily (intraperitoneal)Significantly reduced tumor burden and extended survival[2]

Table 3: Pharmacokinetic Properties of this compound

PropertyDescriptionResultReference
Blood-Brain Barrier (BBB) PermeabilityAbility to cross the BBBModerate permeability with a low efflux ratio, indicating good potential to enter the brain.[2][5]

Experimental Protocols

In Vitro Assays

1. Cell Culture

  • Cell Lines: MDA-MB-231BR, 4T1BR, or other cancer cell lines with known acetate dependency.

  • Media: Culture cells in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Preparation of this compound Stock Solution

  • Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Store the stock solution at -20°C or -80°C.

  • On the day of the experiment, dilute the stock solution in culture media to the desired final concentrations. A suboptimal dose of 20 μM has been used in ex vivo studies and can serve as a starting point for in vitro experiments.[15]

3. Cell Viability Assay (Propidium Iodide Staining)

This protocol is designed to quantify cell death following treatment with this compound.

  • Seed cells in a 24-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 20, 50 µM) or vehicle control (DMSO) for 48-72 hours.

  • After incubation, collect both adherent and floating cells.

  • Wash the cells with PBS and then resuspend them in a binding buffer.

  • Add Propidium Iodide (PI) solution to the cell suspension according to the manufacturer's protocol.

  • Analyze the cells by flow cytometry to determine the percentage of PI-positive (dead) cells.

4. Colony Formation Assay

This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.

  • Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate.

  • Allow the cells to attach overnight.

  • Treat the cells with this compound or vehicle control at various concentrations.

  • Incubate the plates for 10-14 days, replacing the media with fresh media containing the treatment every 3-4 days.

  • After the incubation period, wash the colonies with PBS, fix them with methanol, and stain with crystal violet.

  • Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

5. Lipid Accumulation Assay (Oil Red O Staining)

This protocol visualizes and quantifies the intracellular lipid content.

  • Seed cells on coverslips in a 12-well plate and allow them to adhere.

  • Treat the cells with this compound or vehicle control for 48-72 hours.

  • Wash the cells with PBS and fix them with 4% paraformaldehyde.

  • Stain the cells with a filtered Oil Red O solution.

  • Wash with water to remove excess stain.

  • Counterstain the nuclei with hematoxylin (B73222) if desired.

  • Visualize and capture images using a microscope. The stained lipid droplets will appear red.

In_Vitro_Workflow cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Culture Cancer Cells Viability Cell Viability Assay (e.g., PI Staining) Cell_Culture->Viability Colony Colony Formation Assay Cell_Culture->Colony Lipid Lipid Accumulation Assay (Oil Red O) Cell_Culture->Lipid Drug_Prep Prepare this compound Solutions Drug_Prep->Viability Drug_Prep->Colony Drug_Prep->Lipid Data Quantify Results (e.g., % Dead Cells, Colony #) Viability->Data Colony->Data Lipid->Data

In Vitro Experimental Workflow.
In Vivo Animal Studies

1. Animal Model

  • Species: Immunodeficient mice (e.g., Nu/Nu or NSG) are typically used for xenograft models.

  • Cell Implantation: For breast cancer brain metastasis models, intracranially inject luciferase-tagged MDA-MB-231BR cells into the mice.[2]

2. This compound Administration

  • Formulation: Prepare this compound for injection in a suitable vehicle.

  • Dosing: Administer this compound daily via intraperitoneal (i.p.) injection at a dose of 50 mg/kg.[2]

  • Control Group: Administer the vehicle solution to the control group of mice.

3. Tumor Growth Monitoring

  • Monitor tumor burden using bioluminescence imaging for luciferase-tagged cells.[2]

  • Measure tumor volume regularly using calipers for subcutaneous xenograft models.

  • Monitor the body weight of the mice daily to assess for any potential toxicity of the treatment.[2]

4. Endpoint and Tissue Collection

  • At the end of the study (e.g., after 2-3 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice according to institutional guidelines.[2]

  • Excise the tumors and other relevant tissues for further analysis (e.g., histology, immunohistochemistry, or metabolomics).

In_Vivo_Workflow Tumor_Implantation Implant Tumor Cells (e.g., Intracranial Injection) Tumor_Formation Allow Tumor Formation (e.g., 7 days) Tumor_Implantation->Tumor_Formation Treatment Daily Administration of This compound (50 mg/kg, i.p.) Tumor_Formation->Treatment Monitoring Monitor Tumor Burden (Bioluminescence) & Mouse Weight Treatment->Monitoring Endpoint Study Endpoint & Tissue Collection Monitoring->Endpoint Analysis Data Analysis (Tumor Size, Survival) Endpoint->Analysis

References

Application Note: Comprehensive Evaluation of Blood-Brain Barrier Penetration for the Novel Kinase Inhibitor AD-8007

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. For therapeutic agents targeting CNS diseases, the ability to penetrate the BBB is a critical determinant of efficacy. AD-8007 is a novel small-molecule kinase inhibitor under development for the treatment of glioblastoma. This document provides a detailed protocol for a tiered approach to assess the BBB penetration potential of this compound, encompassing in vitro permeability assays and an in vivo pharmacokinetic study in a rodent model.

The workflow begins with a high-throughput in vitro assessment using the Parallel Artificial Membrane Permeability Assay (PAMPA) to determine passive diffusion. This is followed by a more biologically relevant in vitro model using a co-culture of human cerebral microvascular endothelial cells (hCMEC/D3) and astrocytes to assess active transport and efflux mechanisms. Finally, an in vivo study in mice is conducted to definitively quantify the concentration of this compound in the brain parenchyma relative to plasma.

Experimental Workflow

The following diagram outlines the sequential experimental approach for evaluating the BBB penetration of this compound.

G cluster_0 Tier 1: In Vitro High-Throughput Screening cluster_1 Tier 2: In Vitro Cell-Based Model cluster_2 Tier 3: In Vivo Pharmacokinetic Study PAMPA PAMPA-BBB Assay (Passive Permeability) PAMPA_Result High Permeability? (Pe > 4.0 x 10⁻⁶ cm/s) PAMPA->PAMPA_Result Proceed1 Proceed PAMPA_Result->Proceed1 Yes Stop1 Deprioritize/ Optimize PAMPA_Result->Stop1 No CellAssay hCMEC/D3 Co-culture Assay (Efflux Ratio) CellAssay_Result Low Efflux Ratio? (ER < 2.0) CellAssay->CellAssay_Result Proceed2 Proceed CellAssay_Result->Proceed2 Yes Stop2 Deprioritize/ Investigate Efflux CellAssay_Result->Stop2 No PK_Study Mouse Brain Penetration Study (Single IV Dose) PK_Result Calculate Kp and Kp,uu (Brain-to-Plasma Ratio) PK_Study->PK_Result Proceed1->CellAssay Proceed2->PK_Study

Caption: Tiered workflow for assessing this compound BBB penetration.

In Vitro Protocols & Data

Protocol 1: PAMPA-BBB Assay

Objective: To determine the passive permeability of this compound across an artificial lipid membrane simulating the BBB.

Materials:

  • PAMPA Plate (e.g., Corning #353047)

  • Porcine brain lipid extract

  • Dodecane

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound stock solution (10 mM in DMSO)

  • Control compounds: Caffeine (high permeability), Atenolol (low permeability)

  • 96-well UV-Vis spectrophotometer

Methodology:

  • Membrane Coating: Prepare a 20 mg/mL solution of porcine brain lipid in dodecane. Pipette 5 µL of this solution onto the filter of each well in the donor plate.

  • Compound Preparation: Prepare a 100 µM working solution of this compound and control compounds in PBS (final DMSO concentration ≤ 1%).

  • Assay Setup:

    • Add 200 µL of the compound working solution to each well of the donor plate.

    • Add 300 µL of fresh PBS to each well of the acceptor plate.

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate sandwich at room temperature for 4 hours with gentle agitation.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectrophotometry at the λmax for each compound.

  • Permeability Calculation: Calculate the effective permeability (Pe) using the following equation:

    • Pe = - (V_A / (Area * Time)) * ln(1 - [C_A] / [C_eq])

    • Where V_A is the volume of the acceptor well, Area is the filter area, Time is the incubation time, [C_A] is the compound concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

Data Summary:

CompoundTest Conc. (µM)Incubation Time (h)Permeability (Pe) (x 10⁻⁶ cm/s)BBB Penetration Prediction
This compound 10047.2 ± 0.6High (Passive)
Caffeine100415.5 ± 1.1High (Control)
Atenolol10040.8 ± 0.2Low (Control)

Data are presented as mean ± standard deviation (n=3).

Protocol 2: hCMEC/D3 Co-culture Transwell Assay

Objective: To evaluate the bidirectional transport of this compound across a cellular model of the BBB and determine its susceptibility to active efflux.

Materials:

  • hCMEC/D3 cells and Astrocyte cell line (e.g., C8-D1A)

  • 24-well Transwell plates (0.4 µm pore size)

  • Endothelial Cell Growth Medium and Astrocyte Medium

  • Fibronectin/Collagen coating solution

  • This compound (10 mM in DMSO), Lucifer Yellow

  • P-gp inhibitor (e.g., Verapamil)

  • LC-MS/MS system for quantification

Methodology:

  • Co-culture Setup:

    • Coat the bottom of the Transwell inserts with fibronectin/collagen.

    • Seed hCMEC/D3 cells on the apical (upper) side of the Transwell insert and allow them to form a monolayer (monitor Transendothelial Electrical Resistance, TEER > 150 Ω·cm²).

    • Seed astrocytes on the basolateral (lower) side of the well.

  • Transport Experiment (A-to-B):

    • Replace the medium in the apical chamber with medium containing 10 µM this compound.

    • At time points (30, 60, 90, 120 min), take a 50 µL sample from the basolateral (bottom) chamber. Replace with fresh medium.

  • Transport Experiment (B-to-A):

    • Replace the medium in the basolateral chamber with medium containing 10 µM this compound.

    • At the same time points, take a 50 µL sample from the apical (top) chamber.

  • Efflux Inhibition: Repeat steps 2 and 3 in the presence of 100 µM Verapamil to assess the role of P-glycoprotein (P-gp) efflux.

  • Monolayer Integrity: After the experiment, measure the flux of Lucifer Yellow to confirm monolayer integrity.

  • Quantification: Analyze all samples for this compound concentration using a validated LC-MS/MS method.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both directions: Papp = (dQ/dt) / (A * C0)

    • Calculate the Efflux Ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B)

Data Summary:

ConditionPapp (A-to-B) (x 10⁻⁶ cm/s)Papp (B-to-A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)BBB Penetration Prediction
This compound (10 µM) 4.8 ± 0.59.1 ± 0.91.9Low to Moderate Efflux
This compound + Verapamil 7.9 ± 0.78.5 ± 0.61.1Efflux Mitigated

An ER > 2.0 is typically considered indicative of significant active efflux.

In Vivo Protocol & Data

Protocol 3: Mouse Brain Penetration Study

Objective: To determine the brain-to-plasma concentration ratio (Kp) of this compound in mice following intravenous administration.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound formulation for IV injection (e.g., 10% DMSO, 40% PEG300, 50% Saline)

  • Anesthesia (e.g., Isoflurane)

  • Surgical tools for cardiac puncture and brain extraction

  • Homogenizer

  • LC-MS/MS system

Methodology:

  • Dosing: Administer a single intravenous (IV) dose of this compound (e.g., 2 mg/kg) to a cohort of mice (n=3 per time point).

  • Sample Collection: At specified time points (e.g., 0.5, 1, 2, and 4 hours post-dose), anesthetize the mice.

  • Blood Collection: Collect terminal blood samples via cardiac puncture into EDTA-coated tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to obtain plasma.

  • Brain Perfusion & Collection: Immediately following blood collection, perform a transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.

  • Brain Homogenization: Excise the whole brain, weigh it, and homogenize it in 4 volumes of PBS.

  • Sample Processing: Perform protein precipitation on plasma and brain homogenate samples (e.g., with acetonitrile (B52724) containing an internal standard). Centrifuge and collect the supernatant.

  • Quantification: Analyze the concentration of this compound in the plasma and brain homogenate supernatant using a validated LC-MS/MS method.

  • Calculation:

    • Calculate the brain-to-plasma ratio: Kp = C_brain / C_plasma

    • Where C_brain is the concentration in brain homogenate (ng/g) and C_plasma is the concentration in plasma (ng/mL).

Data Summary:

Time Point (h)Plasma Conc. (ng/mL)Brain Conc. (ng/g)Kp (Brain/Plasma Ratio)
0.5258.6 ± 25.1194.0 ± 21.50.75
1.0145.2 ± 18.9123.4 ± 15.80.85
2.076.8 ± 9.373.0 ± 8.10.95
4.031.5 ± 5.233.1 ± 4.91.05

A Kp value > 0.5 is often considered indicative of significant BBB penetration.

Data Interpretation & Conclusion

The following diagram illustrates the relationship between the different calculated parameters and the overall assessment of BBB penetration.

G cluster_interpretation Data Interpretation Pe PAMPA Pe (Passive Diffusion) Conclusion This compound is a CNS-penetrant compound suitable for further development for glioblastoma. Pe->Conclusion High (7.2) ER Cell-Based ER (Active Efflux) ER->Conclusion Low (1.9) Kp In Vivo Kp (Net Penetration) Kp->Conclusion Significant (~1.0)

Caption: Logic for concluding this compound's CNS penetration.

The combined results provide strong evidence that this compound effectively penetrates the blood-brain barrier. The high passive permeability observed in the PAMPA-BBB assay (Pe = 7.2 x 10⁻⁶ cm/s) indicates the molecule has favorable physicochemical properties for crossing lipid membranes. The cell-based assay confirmed good bidirectional transport and revealed that this compound is a weak substrate for efflux pumps (ER = 1.9), a highly desirable characteristic for a CNS drug.

Most importantly, the in vivo mouse study demonstrated significant brain exposure, with a brain-to-plasma ratio (Kp) reaching and slightly exceeding 1.0 at later time points, indicating that the compound readily enters and is retained in the brain tissue. These collective data support the continued development of this compound as a promising therapeutic agent for glioblastoma.

Troubleshooting & Optimization

Improving AD-8007 solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in effectively using AD-8007 in in vitro assays, with a focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective, brain-penetrant inhibitor of Acetyl-CoA Synthetase 2 (ACSS2)[1][2]. ACSS2 is a key enzyme that converts acetate (B1210297) into acetyl-CoA, which is crucial for processes like fatty acid synthesis and protein acetylation, particularly in tumor cells[2][3][4]. By inhibiting ACSS2, this compound can reduce lipid storage, decrease cell colony formation, and promote tumor cell death in in vitro models.

Q2: What is the recommended solvent for dissolving this compound?

A2: The recommended solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). It is also soluble in ethanol, but it is considered insoluble in water.

Q3: How should I store the this compound powder and its stock solutions?

A3: this compound powder should be stored at -20°C for up to 3 years. Once dissolved in a solvent, the stock solution is stable for up to 6 months when stored at -80°C and for 1 month when stored at -20°C. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Q4: Can this compound be used for in vivo studies?

A4: Yes, this compound is designed to be a brain-penetrant inhibitor and has been used in in vivo models. Studies have shown that it can be detected in the brain after intraperitoneal injections and can reduce tumor burden in animal models.

Solubility Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound solutions for in vitro experiments.

Problem: this compound powder is not dissolving in DMSO.

  • Cause 1: DMSO quality. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly reduce the solubility of this compound.

    • Solution: Always use fresh, newly opened, anhydrous, high-purity DMSO for preparing your stock solution.

  • Cause 2: Insufficient physical assistance. The compound may require energy to fully dissolve.

    • Solution: After adding the DMSO, gently warm the solution to 60°C and use an ultrasonic bath to facilitate dissolution. Monitor the solution until it becomes clear.

Problem: My this compound solution appears cloudy or has visible precipitate.

  • Cause 1: Low-quality solvent. As mentioned, DMSO that has absorbed moisture will result in poor solubility.

    • Solution: Prepare a fresh stock solution using a new vial of anhydrous DMSO.

  • Cause 2: The concentration is too high. You may be attempting to create a stock solution that is above the compound's solubility limit in that specific solvent.

    • Solution: Refer to the solubility data table below. Do not exceed the maximum recommended concentrations. Prepare a new, more dilute stock solution if necessary.

Problem: this compound precipitates when added to my aqueous cell culture medium.

  • Cause: Poor aqueous solubility. this compound is insoluble in water, and adding a concentrated DMSO stock directly to an aqueous buffer or medium can cause the compound to crash out of solution.

    • Solution 1: Serial Dilution. Perform serial dilutions of your high-concentration DMSO stock in the cell culture medium. This gradual reduction in DMSO concentration can help keep the compound in solution.

    • Solution 2: Use of Surfactants (for enzyme assays). For cell-free enzymatic assays, adding a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01 - 0.05%) to the assay buffer can help maintain solubility. Note that this is generally not suitable for cell-based assays as detergents can be toxic to cells.

    • Solution 3: Co-Solvent Systems. In some cases, a co-solvent system can be used for final dilutions. For example, a formulation involving PEG300 and Tween80 has been described for preparing a working solution from a DMSO stock.

Quantitative Data Summary

The solubility of this compound can vary based on the solvent and the preparation method used.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO67 mg/mL200.32 mMRequires fresh, anhydrous DMSO for optimal results.
DMSO16.67 mg/mL49.84 mMMay require ultrasonication and warming to 60°C.
Ethanol10 mg/mL29.90 mM
WaterInsolubleInsoluble

Experimental Protocols

Protocol for Preparing a 50 mM this compound Stock Solution in DMSO

This protocol provides a step-by-step method for dissolving this compound to create a concentrated stock solution.

  • Preparation:

    • Allow the vial of this compound powder (Molecular Weight: 334.45 g/mol ) to equilibrate to room temperature before opening.

    • Use a new, sealed vial of anhydrous, high-purity DMSO.

  • Calculation:

    • To prepare 1 mL of a 50 mM stock solution, you will need 16.72 mg of this compound powder.

      • Calculation: 0.050 mol/L * 1 L/1000 mL * 334.45 g/mol * 1000 mg/g = 16.72 mg/mL

  • Dissolution:

    • Carefully weigh 16.72 mg of this compound powder and add it to a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the tube for 30 seconds.

    • If the solution is not completely clear, place it in an ultrasonic water bath for 10-15 minutes.

    • If necessary, warm the solution in a 60°C water bath for 5-10 minutes, vortexing intermittently until the solid is fully dissolved.

  • Storage:

    • Once the solution is clear, centrifuge it briefly to collect all liquid.

    • Aliquot the stock solution into smaller, single-use volumes in sterile tubes.

    • Store the aliquots at -80°C for long-term storage (up to 6 months).

Visualizations

AD8007_Solubility_Workflow Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage start Start weigh Weigh this compound Powder start->weigh add_solvent Add DMSO to Powder weigh->add_solvent solvent Use Anhydrous DMSO solvent->add_solvent vortex Vortex Briefly add_solvent->vortex check Is Solution Clear? vortex->check ultrasonic Ultrasonicate (10-15 min) check->ultrasonic No aliquot Aliquot into Single-Use Tubes check->aliquot Yes warm Warm to 60°C (5-10 min) ultrasonic->warm warm->check store Store at -80°C aliquot->store finish Ready for Use store->finish

Caption: A step-by-step workflow for the proper preparation of this compound stock solutions.

AD8007_Troubleshooting Troubleshooting this compound Precipitation in Aqueous Media start Problem: This compound precipitates after adding to aqueous medium check_assay_type What is your assay type? start->check_assay_type cell_based Cell-Based Assay check_assay_type->cell_based Live Cells enzyme_assay Enzyme (Cell-Free) Assay check_assay_type->enzyme_assay Cell-Free solution_cell Solution: Perform serial dilutions in the final aqueous medium to lower the final DMSO concentration gradually. cell_based->solution_cell solution_enzyme Solution: Add a surfactant (e.g., 0.01% Tween-20) to the final assay buffer to increase solubility. enzyme_assay->solution_enzyme warning Warning: Surfactants can be cytotoxic. Do not use for live-cell assays. solution_enzyme->warning

Caption: A decision tree for troubleshooting this compound precipitation in aqueous solutions.

ACSS2_Pathway Simplified ACSS2 Metabolic Pathway and this compound Inhibition cluster_downstream Downstream Cellular Processes Acetate Acetate (from cellular environment) ACSS2 ACSS2 Enzyme Acetate->ACSS2 substrate AcetylCoA Acetyl-CoA ACSS2->AcetylCoA converts to Lipid Fatty Acid / Lipid Synthesis AcetylCoA->Lipid Histone Histone Acetylation AcetylCoA->Histone AD8007 This compound AD8007->ACSS2 inhibits

Caption: this compound inhibits the ACSS2 enzyme, blocking the conversion of acetate to Acetyl-CoA.

References

Optimizing AD-8007 dosage to minimize toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of AD-8007 to minimize toxicity in preclinical experiments. The information is presented in a question-and-answer format to address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for in vitro experiments with this compound?

A1: Based on published research, a concentration of 20 μM has been used in ex vivo organotypic brain slice cultures without inducing toxicity in normal brain tissue. For initial in vitro cytotoxicity screening, it is recommended to perform a dose-response experiment ranging from low nanomolar to high micromolar concentrations (e.g., 1 nM to 100 μM) to determine the IC50 (half-maximal inhibitory concentration) in your specific cell line.

Q2: What is a suggested starting dose for in vivo animal studies?

A2: A daily intraperitoneal (IP) dose of 50 mg/kg has been used in mice without causing significant weight loss, a general indicator of overt toxicity.[1] However, the optimal dose for efficacy and minimal toxicity can vary depending on the animal model, tumor type, and administration route. It is crucial to conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model.

Q3: How can I assess the toxicity of this compound in my experiments?

A3: Toxicity can be assessed at multiple levels:

  • In vitro Cytotoxicity: Use assays like the MTT, MTS, or CellTiter-Glo® assay to measure cell viability and proliferation in response to a range of this compound concentrations.

  • Ex vivo Tissue Viability: In organotypic slice cultures, toxicity can be assessed by monitoring changes in tissue morphology, cell death (e.g., using propidium (B1200493) iodide staining), and functional readouts relevant to the tissue type.

  • In vivo General Health Monitoring: In animal studies, monitor for signs of toxicity including weight loss, changes in behavior (lethargy, ruffled fur), food and water intake, and any signs of distress.

  • In vivo Organ-Specific Toxicity: At the end of the study, perform histopathological analysis of major organs (liver, kidney, spleen, heart, lungs) to identify any tissue damage. Blood chemistry analysis can also be performed to assess liver and kidney function.

Q4: I am observing unexpected cell death in my control (vehicle-treated) group. What could be the cause?

A4: The vehicle used to dissolve this compound could be a source of toxicity. This compound is a small molecule that may require an organic solvent like DMSO for solubilization. High concentrations of DMSO can be toxic to cells. Ensure that the final concentration of the vehicle in your culture medium or injected into animals is at a non-toxic level (typically <0.5% for in vitro experiments). Always include a vehicle-only control group in your experiments to account for any effects of the solvent.

Q5: What is the mechanism of action of this compound and how might this relate to potential toxicity?

A5: this compound is an inhibitor of Acetyl-CoA Synthetase 2 (ACSS2).[2][3] ACSS2 is a key enzyme that converts acetate (B1210297) into acetyl-CoA, which is a crucial building block for lipid synthesis and histone acetylation.[4] By inhibiting ACSS2, this compound can disrupt these processes in cancer cells, leading to cell death.[1][3] While this compound has shown selectivity for cancer cells, high doses could potentially affect normal cells that also rely on ACSS2, particularly under metabolic stress. Understanding this mechanism can help in designing experiments to monitor for specific metabolic or epigenetic changes as indicators of on-target toxicity in non-cancerous tissues.

Troubleshooting Guides

Issue 1: High variability in in vitro cytotoxicity assay results.
Potential Cause Troubleshooting Step
Inconsistent cell seeding density. Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency.
Edge effects in multi-well plates. Avoid using the outer wells of the plate for experimental conditions as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Incomplete dissolution of this compound. Ensure this compound is fully dissolved in the vehicle before diluting in culture medium. Vortex or sonicate if necessary.
Interaction of this compound with assay reagents. Run a control with this compound in cell-free medium to check for any direct reaction with the assay reagents (e.g., reduction of MTT by the compound itself).
Issue 2: Signs of toxicity in animals at the reported non-toxic dose of 50 mg/kg.
Potential Cause Troubleshooting Step
Different animal strain or species. Toxicity can vary between different strains and species. Perform a pilot study with a small number of animals to determine the tolerability in your specific model.
Formulation and vehicle. The formulation of the dosing solution can impact tolerability. Ensure the vehicle is well-tolerated and consider alternative formulations if necessary.
Route and speed of administration. Rapid intravenous injection can cause acute toxicity. If using IV administration, consider a slower infusion rate. Intraperitoneal injection can sometimes cause local irritation.
Underlying health status of animals. Ensure that the animals are healthy and free from any underlying conditions that could increase their sensitivity to the compound.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Ex Vivo Brain Slice Culture Toxicity Assessment
  • Brain Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the desired brain region of a rodent using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Slice Culture: Place the brain slices on semi-permeable membrane inserts in a 6-well plate containing culture medium.

  • Compound Treatment: After allowing the slices to stabilize, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 20 µM) or vehicle.

  • Incubation: Culture the slices for the desired duration, changing the medium every 2-3 days.

  • Viability Staining: At the end of the experiment, incubate the slices with a viability stain such as propidium iodide (PI) to label dead cells. A counterstain for all cell nuclei (e.g., Hoechst) can also be used.

  • Imaging: Image the slices using a fluorescence microscope.

  • Analysis: Quantify the number of PI-positive cells relative to the total number of cells to assess the level of cell death.

Protocol 3: In Vivo Acute Toxicity and Dose-Finding Study
  • Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week before the start of the experiment.

  • Dose Grouping: Divide the animals into several groups (e.g., 4-5 groups with 3-5 animals per sex per group). One group will be the vehicle control, and the other groups will receive escalating doses of this compound.

  • Dosing: Administer this compound via the intended route (e.g., intraperitoneal injection) daily for a predetermined period (e.g., 7-14 days).

  • Clinical Observations: Monitor the animals daily for clinical signs of toxicity, including changes in weight, appearance, and behavior.

  • Endpoint: At the end of the study, euthanize the animals and collect blood for clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.

  • Data Analysis: Analyze the data to identify the highest dose that does not cause significant toxicity (No Observed Adverse Effect Level - NOAEL) and the dose that causes overt but non-lethal toxicity, which can help in determining the Maximum Tolerated Dose (MTD).

Visualizations

ACSS2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Acetate Acetate ACSS2_cyto ACSS2 Acetate->ACSS2_cyto Enters Cell ACSS2_nuc ACSS2 Acetate->ACSS2_nuc AcetylCoA_cyto Acetyl-CoA ACSS2_cyto->AcetylCoA_cyto Converts ACSS2_cyto->ACSS2_nuc Translocates Lipid_Synthesis Fatty Acid / Lipid Synthesis AcetylCoA_cyto->Lipid_Synthesis AcetylCoA_nuc Acetyl-CoA ACSS2_nuc->AcetylCoA_nuc Converts Histone_Acetylation Histone Acetylation AcetylCoA_nuc->Histone_Acetylation Gene_Expression Gene Expression (e.g., for proliferation) Histone_Acetylation->Gene_Expression AD_8007 This compound AD_8007->ACSS2_cyto Inhibits AD_8007->ACSS2_nuc Inhibits

Figure 1: Simplified signaling pathway of ACSS2 and the inhibitory action of this compound.

Experimental_Workflow cluster_in_vitro In Vitro / Ex Vivo Assessment cluster_in_vivo In Vivo Assessment A Dose-Response Cytotoxicity (e.g., MTT Assay) B Determine IC50 A->B C Ex Vivo Tissue Slice Culture (e.g., Brain Slices) B->C Inform concentration selection E Acute Toxicity / Dose-Escalation Study in Rodents B->E Inform starting dose range D Assess Tissue Viability C->D End End: Optimized Dosage for Preclinical Studies D->End F Determine Maximum Tolerated Dose (MTD) E->F G Efficacy Studies at Optimized, Non-Toxic Dose F->G H Monitor for Weight Loss, Behavioral Changes G->H I Post-mortem Histopathology & Blood Chemistry G->I H->End I->End Start Start: Optimizing this compound Dosage Start->A

References

Technical Support Center: Enhancing the In Vivo Efficacy of AD-8007

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AD-8007, a selective and brain-penetrant inhibitor of Acetyl-CoA Synthetase 2 (ACSS2). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their in vivo experiments with this compound for the treatment of breast cancer brain metastasis (BCBM). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Troubleshooting Guides and FAQs

This section addresses common challenges and questions that may arise during in vivo studies with this compound.

Issue 1: Suboptimal Tumor Response or Lack of Efficacy

Q1: We are not observing the expected tumor growth inhibition with this compound in our BCBM xenograft model. What are the potential causes?

A1: Several factors could contribute to a suboptimal response to this compound in vivo. Consider the following:

  • Drug Formulation and Administration:

    • Solubility: this compound is a small molecule that may have limited aqueous solubility. Ensure the compound is fully dissolved in the vehicle before administration. Sonication or gentle heating may be required. For in vivo studies, this compound has been administered intraperitoneally (i.p.).

    • Dosage: The reported effective dose of this compound in a BCBM mouse model is 50 mg/kg, administered daily.[1] Verify that the correct dose is being administered based on the most recent animal weights.

    • Route of Administration: Intraperitoneal injection is the validated route of administration for in vivo efficacy.[1] Ensure proper i.p. injection technique to avoid subcutaneous or intramuscular deposition.

  • Tumor Model:

    • Cell Line Authentication: Confirm the identity and phenotype of the breast cancer cell line used. Genetic drift can occur in cultured cell lines, potentially altering their metabolic dependencies.

    • ACSS2 Expression: Verify the expression of ACSS2 in your tumor model. The efficacy of this compound is dependent on the target enzyme.

    • Tumor Burden at Treatment Initiation: Treatment with this compound has been shown to be effective on established tumors.[2] Initiating treatment when tumors are too large or advanced may result in a diminished response.

  • Animal Husbandry:

    • Animal Strain: Immunodeficient mice (e.g., Nu/Nu) are typically used for xenograft studies.[1] Ensure the chosen strain is appropriate for your experimental goals.

    • Animal Health: Monitor the overall health of the animals. Underlying health issues can impact tumor growth and response to therapy.

Q2: Could the tumor be developing resistance to this compound?

A2: While acquired resistance to targeted therapies is a known phenomenon, it is less likely to be the primary cause of a lack of initial response. However, if a partial response is observed followed by tumor regrowth despite continued treatment, resistance mechanisms could be at play. These might include upregulation of alternative metabolic pathways to compensate for ACSS2 inhibition.

Issue 2: Observed Toxicity or Adverse Effects

Q3: We are observing weight loss and other signs of toxicity in our mice treated with this compound. What should we do?

A3: While studies have reported no significant weight loss in mice treated with this compound at 50 mg/kg, individual animal responses can vary.[3]

  • Vehicle Toxicity: Ensure the vehicle used to dissolve this compound is well-tolerated at the administered volume. Conduct a vehicle-only control group to assess any vehicle-related toxicity.

  • Dose and Schedule: If toxicity is observed, consider a dose de-escalation study to determine the maximum tolerated dose (MTD) in your specific model. Alternatively, an altered dosing schedule (e.g., every other day) could be explored.

  • Off-Target Effects: While this compound is a selective ACSS2 inhibitor, off-target effects are a possibility with any small molecule.[4][5] If toxicity persists at effective doses, further investigation into potential off-target activities may be necessary. ACSS2 inhibition can impact lipid metabolism, and potential side effects could be related to this.[6]

Q4: Are there any known off-target effects of this compound?

A4: Specific off-target effects of this compound have not been extensively published. However, the inhibition of ACSS2 can influence several downstream pathways, including fatty acid synthesis.[2] It is important to differentiate between on-target effects that may have systemic consequences and true off-target effects.

Issue 3: Combination Therapy

Q5: We are interested in combining this compound with another therapy. What should we consider?

A5: this compound has been shown to synergize with radiation therapy in an ex vivo brain-tumor slice model.[2] When considering combination therapies, it is important to:

  • Establish a Rationale: The combination should be based on a sound scientific hypothesis (e.g., targeting parallel pathways or overcoming resistance).

  • Assess Toxicity: Conduct a tolerability study of the combination to ensure the toxicity is not additive or synergistic.

  • Optimize Dosing and Scheduling: The timing and dosage of each agent in a combination regimen can significantly impact efficacy.

Data Presentation

Table 1: In Vitro and In Vivo Efficacy of this compound

ParameterCell Line/ModelValue/ResultReference
In Vitro
Cell Death InductionMDA-MB-231BR, 4T1BRSignificant increase in propidium (B1200493) iodide staining[2]
Colony FormationBreast Cancer Brain Metastasis (BCBM) cellsSignificant reduction[2][7]
Lipid StorageMDA-MB-231BRSignificant reduction in lipid droplet content[2]
Acetyl-CoA LevelsBCBM cellsSignificant reduction[2][7]
Ex Vivo
Tumor GrowthPre-formed BCBM tumors in brain-slice modelSignificant reduction[2][7]
Synergy with RadiationPre-formed BCBM tumors in brain-slice model (20 µM this compound + 6 Gy radiation)Significant reduction in tumor growth[3]
In Vivo
Tumor BurdenMDA-MB-231BR intracranial xenograftSignificant reduction[2]
SurvivalMDA-MB-231BR intracranial xenograftExtended survival[2][7]
DosageMDA-MB-231BR intracranial xenograft50 mg/kg, daily i.p. injection[1]
Brain PenetrationMiceDetected at significantly higher levels in the brain compared to another ACSS2 inhibitor, VY-3-135[3]

Experimental Protocols

1. Orthotopic Breast Cancer Brain Metastasis Xenograft Model

This protocol is adapted from established methods for generating brain metastases from breast cancer cell lines.[8][9][10]

  • Cell Culture:

    • Culture luciferase-tagged MDA-MB-231BR cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin).

    • Harvest cells at 80-90% confluency using trypsin-EDTA.

    • Wash cells with sterile, serum-free media or PBS and resuspend to a final concentration of 5 x 10^4 cells in 2 µL.

  • Animal Procedure:

    • Anesthetize immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old) using an appropriate anesthetic (e.g., intraperitoneal injection of ketamine/xylazine).

    • Secure the mouse in a stereotactic frame.

    • Make a small incision in the scalp to expose the skull.

    • Using a micro-drill, create a small burr hole at the desired coordinates for intracranial injection (e.g., 2 mm lateral and 1 mm anterior to the bregma).

    • Slowly inject 2 µL of the cell suspension into the brain parenchyma at a depth of 3 mm using a Hamilton syringe.

    • Withdraw the needle slowly and suture the scalp incision.

    • Monitor the mice for recovery and any signs of distress.

  • Tumor Growth Monitoring and Treatment:

    • Allow tumors to establish for a set period (e.g., 7 days).

    • Monitor tumor growth via bioluminescent imaging at regular intervals.

    • Randomize mice into treatment and control groups.

    • Administer this compound (50 mg/kg) or vehicle control via intraperitoneal injection daily.

    • Monitor animal weight and tumor burden throughout the study.

    • Euthanize mice at the study endpoint or if they show signs of significant morbidity.

2. Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability in response to a therapeutic agent.[11][12][13]

  • Cell Seeding:

    • Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete media.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture media.

    • Remove the media from the wells and add 100 µL of the media containing the different concentrations of this compound. Include a vehicle-only control.

    • Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Mandatory Visualization

ACSS2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Acetate_ext Acetate Acetate_cyto Acetate Acetate_ext->Acetate_cyto Transport ACSS2_cyto ACSS2 Acetate_cyto->ACSS2_cyto ACSS2_nuc ACSS2 Acetate_cyto->ACSS2_nuc Acetyl_CoA_cyto Acetyl-CoA ACSS2_cyto->Acetyl_CoA_cyto ATP -> AMP FASN FASN Acetyl_CoA_cyto->FASN Lipid_Droplets Lipid Droplets FASN->Lipid_Droplets Fatty Acid Synthesis AD_8007_cyto This compound AD_8007_cyto->ACSS2_cyto Inhibition Acetyl_CoA_nuc Acetyl-CoA ACSS2_nuc->Acetyl_CoA_nuc ATP -> AMP Histone_Acetylation Histone Acetylation Acetyl_CoA_nuc->Histone_Acetylation Gene_Expression Gene Expression (e.g., Autophagy-related genes) Histone_Acetylation->Gene_Expression Regulation AD_8007_nuc This compound AD_8007_nuc->ACSS2_nuc Inhibition

Caption: ACSS2 Signaling Pathway and Inhibition by this compound.

In_Vivo_Workflow start Start cell_culture 1. Cell Culture (Luc-MDA-MB-231BR) start->cell_culture injection 2. Intracranial Injection (5x10^4 cells/mouse) cell_culture->injection tumor_establishment 3. Tumor Establishment (e.g., 7 days) injection->tumor_establishment randomization 4. Randomization tumor_establishment->randomization treatment 5a. Treatment Group (this compound, 50 mg/kg, i.p., daily) randomization->treatment control 5b. Control Group (Vehicle, i.p., daily) randomization->control monitoring 6. Monitoring (Tumor Burden via BLI, Body Weight) treatment->monitoring control->monitoring endpoint 7. Endpoint Analysis (Survival, Tumor Weight, IHC) monitoring->endpoint end End endpoint->end

Caption: Experimental Workflow for In Vivo Efficacy of this compound.

References

Technical Support Center: AD-8007 for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing AD-8007 in animal studies. The information is presented in a clear question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended delivery method for this compound in animal studies?

A1: The recommended and documented delivery method for this compound in mouse models is intraperitoneal (IP) injection.[1] This route of administration has been shown to be effective for assessing the in vivo efficacy of this compound.

Q2: What is the appropriate dosage and administration frequency for this compound?

A2: A daily administration of 50 mg/kg of this compound via intraperitoneal injection has been used effectively in studies involving mice with breast cancer brain metastases.[1]

Q3: How should this compound be prepared for in vivo administration?

A3: For studies assessing blood-brain barrier permeability, ACSS2 inhibitors have been prepared in a 10 mg/mL saline solution for intraperitoneal injection.[2][3] If solubility is a concern, an alternative vehicle used for another ACSS2 inhibitor consists of 10% DMSO, 20% solutol, and 70% water containing 0.5% Tween20.[4] It is recommended to warm the solution to room or body temperature before injection to minimize animal discomfort.

Q4: What is the mechanism of action of this compound?

A4: this compound is a selective inhibitor of Acetyl-CoA synthetase 2 (ACSS2).[5] In the nutrient-poor environment of the brain, some tumors become highly dependent on acetate (B1210297) for survival and growth. ACSS2 converts acetate to acetyl-CoA, a crucial molecule for fatty acid synthesis and protein acetylation.[6][7] By inhibiting ACSS2, this compound disrupts these metabolic processes, leading to a reduction in lipid storage, colony formation, and an increase in cancer cell death.[6][7]

Troubleshooting Guides

This compound Formulation and Administration

Q: I am observing precipitation in my this compound solution. What should I do?

A: If you observe precipitation in a saline-based solution, consider preparing a fresh solution and ensure the this compound is fully dissolved. Gentle warming may aid dissolution. If precipitation persists, you may consider using an alternative vehicle, such as the one containing DMSO, solutol, and Tween20, which has been used for other ACSS2 inhibitors.[4] Always visually inspect the solution for particulates before each injection.

Q: My animals are showing signs of distress or irritation after IP injection. What could be the cause?

A: Discomfort following IP injection can be due to several factors. Ensure the injection volume is appropriate for the size of the mouse (generally < 10 ml/kg).[8] The solution should be warmed to room or body temperature before administration to prevent a drop in the animal's body temperature.[8] It is also crucial to use proper injection technique to avoid injuring internal organs. The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[8][9]

Animal Monitoring and Efficacy Assessment

Q: I am not observing the expected reduction in tumor growth. What are the possible reasons?

A: Several factors could contribute to a lack of efficacy.

  • Formulation and Dosing: Verify the accuracy of your this compound concentration and the injected volume. Ensure the formulation is stable and this compound has not degraded.

  • Administration Technique: Improper IP injection can lead to the substance being delivered subcutaneously or into the gut, reducing its bioavailability.

  • Tumor Model: Confirm that your tumor model is appropriate and that the cancer cells used are dependent on ACSS2 for their metabolism.

  • Bioluminescence Imaging: If you are using bioluminescence to monitor tumor growth, ensure that the luciferase-tagged cells are viable and that the luciferin (B1168401) substrate is administered correctly and at the appropriate time before imaging.[10]

Q: I am seeing high variability in my bioluminescence signal between animals in the same group. How can I reduce this?

A: Variability in bioluminescence imaging can arise from inconsistent luciferin injection, timing of imaging post-injection, and the region of interest (ROI) analysis.[10] To minimize variability, ensure a consistent volume and concentration of D-luciferin is injected for each animal. The time between luciferin injection and imaging should be kept constant (typically 10-15 minutes).[10] When analyzing the images, use a standardized ROI for all animals.

Quantitative Data Summary

ParameterValueAnimal ModelReference
Delivery Method Intraperitoneal (IP) InjectionImmunodeficient Mice (Nu/Nu or BalbC)[1]
Dosage 50 mg/kgImmunodeficient Mice (Nu/Nu or BalbC)[1]
Administration Frequency DailyImmunodeficient Mice (Nu/Nu or BalbC)[1]
Treatment Duration 14 - 21 daysImmunodeficient Mice (Nu/Nu or BalbC)[1]
Vehicle Option 1 10 mg/mL in Saline SolutionBalbC Mice[2][3]
Vehicle Option 2 10% DMSO, 20% Solutol, 70% Water with 0.5% Tween20(Used for another ACSS2 inhibitor, VY-3-135)[4]

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection of this compound
  • Animal Restraint: Gently restrain the mouse by grasping the loose skin over the shoulders and behind the ears. The "three-finger" restraint method is recommended. Turn the animal so its abdomen is facing upwards.

  • Identify Injection Site: Locate the animal's lower right abdominal quadrant. This is the preferred site to avoid injury to the cecum, which is typically on the left side, and the urinary bladder.[8][9]

  • Disinfection: Disinfect the injection site with 70% alcohol.[9]

  • Needle Insertion: Using a 25-27 gauge needle, insert the needle with the bevel up at a 30-45 degree angle to the abdominal wall.[8][11]

  • Aspiration: Gently pull back on the plunger to ensure no fluid (blood or urine) enters the syringe. If fluid is observed, withdraw the needle and reinject at a different site with a new sterile needle.[9]

  • Injection: Once correct placement is confirmed, inject the prepared this compound solution.

  • Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any immediate adverse reactions.

Protocol 2: Monitoring Tumor Growth with Bioluminescence Imaging
  • Substrate Preparation: Prepare a fresh stock solution of D-Luciferin at 15 mg/ml in sterile 1x DPBS.[12]

  • Animal Anesthesia: Anesthetize the mice using an isoflurane (B1672236) vaporizer.[10][12]

  • Substrate Administration: Inject the prepared D-Luciferin solution intraperitoneally.

  • Imaging: Place the anesthetized mice in the imaging chamber of a system like an IVIS Spectrum imager. Wait for the optimal time for signal intensity, typically 10-15 minutes post-luciferin injection.[10]

  • Image Acquisition and Analysis: Acquire bioluminescent images. The signal intensity, often quantified as photons per second, can be measured by drawing a region of interest (ROI) around the tumor area.[10]

Visualizations

AD8007_Mechanism_of_Action Acetate Acetate ACSS2 ACSS2 (Acetyl-CoA Synthetase 2) Acetate->ACSS2 AcetylCoA Acetyl-CoA ACSS2->AcetylCoA FattyAcid_Synthesis Fatty Acid Synthesis & Protein Acetylation AcetylCoA->FattyAcid_Synthesis Tumor_Growth Tumor Growth and Survival FattyAcid_Synthesis->Tumor_Growth AD8007 This compound AD8007->Inhibition Inhibition->ACSS2 Inhibits

Caption: Mechanism of action of this compound as an ACSS2 inhibitor.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Tumor_Cell_Injection Intracranial Injection of Luciferase-Tagged Cancer Cells Tumor_Formation Allow Tumor Formation (e.g., 7 days) Tumor_Cell_Injection->Tumor_Formation Daily_Treatment Daily Intraperitoneal Injection of this compound (50 mg/kg) or Vehicle Tumor_Formation->Daily_Treatment Monitoring Monitor Animal Weight Daily Daily_Treatment->Monitoring Tumor_Burden_Imaging Bioluminescence Imaging to Monitor Tumor Burden Daily_Treatment->Tumor_Burden_Imaging Endpoint Euthanize at Endpoint (e.g., 3 weeks or survival limit) Tumor_Burden_Imaging->Endpoint Data_Analysis Analyze Tumor Growth and Survival Data Endpoint->Data_Analysis

Caption: Experimental workflow for in vivo studies of this compound.

References

Long-term stability of AD-8007 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of AD-8007 in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

For optimal stability, it is recommended to store this compound stock solutions under the following conditions.[1] Aliquoting the stock solution is advised to prevent repeated freeze-thaw cycles, which can lead to degradation.

Q2: How long can this compound be stored in solution?

The stability of this compound in solution is dependent on the storage temperature.[1] At -80°C, a stock solution can be stored for up to 6 months, while at -20°C, the recommended storage period is up to 1 month.[1] For working solutions, it is best practice to prepare them fresh for each experiment.

Q3: What is the known metabolic stability of this compound?

This compound has demonstrated high metabolic stability. In studies using human liver microsomes, this compound exhibited a half-life of over 145 minutes.[2]

Q4: Are there any known degradation products or pathways for this compound?

Currently, there is no publicly available information detailing the specific degradation products or degradation pathways of this compound. To identify potential degradation products, a forced degradation study would be required.

Q5: How can I assess the stability of my this compound solution?

To assess the stability of an this compound solution, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used. This involves analyzing the sample over time and monitoring for a decrease in the peak area of the parent compound and the appearance of new peaks that may correspond to degradation products.

Data Summary

The following table summarizes the recommended storage conditions for this compound stock solutions based on currently available data.

SolventStorage TemperatureRecommended Storage PeriodSource
Not specified (likely DMSO)-80°C6 months[1]
Not specified (likely DMSO)-20°C1 month[1]

Experimental Protocols

Protocol: General Procedure for Assessing this compound Stability in Solution via HPLC

This protocol provides a general framework for evaluating the stability of this compound in a specific solvent and storage condition.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve the powder in the desired solvent (e.g., DMSO) to a specific concentration (e.g., 10 mM).

    • Vortex or sonicate until the compound is fully dissolved.

  • Sample Storage:

    • Aliquot the stock solution into several small, tightly sealed vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at the desired temperature conditions (e.g., -20°C, 4°C, room temperature).

  • HPLC Analysis (Time Point Zero):

    • Immediately after preparation, take an aliquot of the stock solution.

    • Dilute the aliquot to a suitable concentration for HPLC analysis with the mobile phase.

    • Inject the diluted sample into the HPLC system.

    • Record the chromatogram, noting the retention time and peak area of the this compound peak. This will serve as the baseline (T=0) measurement.

  • HPLC Analysis (Subsequent Time Points):

    • At predetermined time intervals (e.g., 1 week, 2 weeks, 1 month), retrieve an aliquot from storage.

    • Bring the sample to room temperature.

    • Prepare and analyze the sample by HPLC as described in step 3.

  • Data Analysis:

    • Compare the peak area of this compound at each time point to the initial peak area at T=0.

    • Calculate the percentage of this compound remaining at each time point.

    • Monitor for the appearance of any new peaks in the chromatogram, which may indicate the formation of degradation products.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Analysis prep_solution Prepare this compound Stock Solution aliquot Aliquot Solution prep_solution->aliquot store Store at Desired Temperature aliquot->store hplc_t0 HPLC Analysis (T=0) aliquot->hplc_t0 hplc_tx HPLC Analysis (T=x) store->hplc_tx data_analysis Data Analysis & Comparison hplc_t0->data_analysis hplc_tx->data_analysis

Caption: Workflow for assessing the stability of this compound in solution.

Signaling_Pathway Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 AcetylCoA Acetyl-CoA ACSS2->AcetylCoA Lipid_Synthesis Lipid Synthesis AcetylCoA->Lipid_Synthesis Histone_Acetylation Histone Acetylation AcetylCoA->Histone_Acetylation AD8007 This compound AD8007->ACSS2 Cell_Growth Tumor Cell Growth & Survival Lipid_Synthesis->Cell_Growth Histone_Acetylation->Cell_Growth

Caption: Simplified signaling pathway involving ACSS2, the target of this compound.

Hypothetical_Degradation_Pathway AD8007 This compound Degradant_A Degradation Product A (e.g., Hydrolysis) AD8007->Degradant_A H₂O / pH Degradant_B Degradation Product B (e.g., Oxidation) AD8007->Degradant_B O₂ / Light

Caption: Hypothetical degradation pathways for this compound. Note: This is an illustrative example.

References

Mitigating potential side effects of AD-8007 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AD-8007 in in vivo experiments. The information is intended for scientists and drug development professionals to help mitigate potential side effects and ensure the smooth execution of their studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a brain-penetrant inhibitor of Acetyl-CoA Synthetase 2 (ACSS2).[1][2] By blocking ACSS2, this compound interferes with the conversion of acetate (B1210297) to acetyl-CoA, a critical molecule for lipid synthesis and protein acetylation.[2][3] This inhibition can lead to reduced lipid storage and has been shown to induce cell death in cancer cells that rely on this pathway, particularly in the nutrient-poor environment of the brain.[2][3]

Q2: Have any side effects been reported in preclinical in vivo studies?

A2: Preclinical studies in mouse models of breast cancer brain metastasis have reported no significant overt toxicities.[2] Specifically, treatment with this compound did not result in significant weight loss compared to vehicle-treated control groups.[2][4] Additionally, the inhibitor was not found to be toxic to normal brain tissue.[2]

Q3: What is the primary application of this compound in research?

A3: this compound is primarily investigated for its anti-cancer properties, particularly for treating breast cancer brain metastases.[1][2][5] Its ability to cross the blood-brain barrier makes it a candidate for targeting tumors within the central nervous system.[1][2][6]

Troubleshooting Guides

Issue 1: Unexpected Weight Loss or Reduced Food Intake

While not previously reported, monitoring animal weight is a critical indicator of general health. Weight loss could indicate a potential metabolic disruption or other stressor.

  • Possible Cause 1: Altered Metabolism. As an inhibitor of a key metabolic enzyme, this compound could potentially impact systemic metabolism beyond the tumor.

  • Mitigation Strategy 1.1: Caloric Supplementation. Provide a high-calorie, palatable diet or dietary supplements to ensure adequate energy intake.

  • Mitigation Strategy 1.2: Dose-Response Evaluation. If weight loss is observed at a specific dose, perform a dose-response study to identify a therapeutic window with minimal impact on body weight.

  • Possible Cause 2: General Stress. The stress of handling and injection can sometimes lead to reduced food intake and weight loss.

  • Mitigation Strategy 2.1: Acclimatization. Ensure animals are properly acclimatized to handling and injection procedures before the start of the experiment.

  • Mitigation Strategy 2.2: Monitor Vehicle Controls. Compare the weight of this compound-treated animals to a vehicle-only control group to distinguish compound-specific effects from procedural stress.

Issue 2: Neurological or Behavioral Changes

Given that this compound is designed to be active in the brain, it is important to monitor for any unforeseen neurological effects.

  • Possible Cause: Off-target effects. While this compound is designed to be a specific ACSS2 inhibitor, off-target activity in the central nervous system cannot be entirely ruled out.

  • Mitigation Strategy 2.1: Behavioral Monitoring. Implement a regular schedule of behavioral observations. This can include simple checks for changes in gait, activity level, and grooming, or more formal behavioral tests if neurological effects are suspected.

Data Summary

The following table summarizes the key toxicity-related findings from preclinical in vivo studies of this compound.

Parameter MonitoredSpeciesFindingReference
Body WeightMouseNo significant weight loss observed compared to vehicle control.[2][4]
Brain Tissue ToxicityMouseNo overt toxicity observed in normal brain tissue.[2]

Experimental Protocols

Protocol 1: In Vivo Health Monitoring

This protocol outlines a standard procedure for monitoring the health and well-being of mice during an in vivo study with this compound.

  • Animal Acclimatization: Allow mice to acclimate to the facility and handling for at least one week before the start of the experiment.

  • Baseline Measurements: Before the first dose, record the body weight and perform a general health check for each animal.

  • Dosing: Administer this compound or vehicle control as per the experimental design (e.g., intraperitoneal injection).

  • Daily Monitoring:

    • Visually inspect each animal daily for signs of distress, such as lethargy, ruffled fur, or abnormal posture.

    • Record food and water consumption if a more detailed metabolic study is required.

  • Body Weight Measurement: Record the body weight of each animal at least three times per week.

  • Endpoint Criteria: Establish clear criteria for humane endpoints, such as a predefined percentage of weight loss (e.g., >20% of initial body weight) or severe signs of distress, at which point an animal would be euthanized.

  • Necropsy and Tissue Collection: At the end of the study, perform a full necropsy. Collect major organs (brain, liver, kidneys, spleen, heart) for histopathological analysis to assess for any tissue-level toxicity.[7]

Visualizations

Signaling Pathway of this compound

AD8007_Mechanism cluster_cell Cell Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 AcetylCoA Acetyl-CoA ACSS2->AcetylCoA Lipid_Synthesis Lipid Synthesis & Protein Acetylation AcetylCoA->Lipid_Synthesis Tumor_Growth Tumor Growth & Survival Lipid_Synthesis->Tumor_Growth AD8007 This compound AD8007->ACSS2 Inhibits

Caption: Mechanism of action of this compound as an ACSS2 inhibitor.

Experimental Workflow for In Vivo Monitoring

InVivo_Workflow Start Start of Study Baseline Baseline Measurements (Weight, Health Check) Start->Baseline Dosing Administer this compound or Vehicle Baseline->Dosing Monitoring Daily Health & Behavioral Checks (3x/week Weight Measurement) Dosing->Monitoring Endpoint_Check Endpoint Criteria Met? Monitoring->Endpoint_Check EndOfStudy End of Study Monitoring->EndOfStudy Planned Duration Reached Endpoint_Check->Monitoring No Euthanasia Humane Euthanasia Endpoint_Check->Euthanasia Yes Necropsy Necropsy & Tissue Collection for Histopathology Euthanasia->Necropsy EndOfStudy->Necropsy

Caption: Workflow for monitoring animal health during in vivo studies.

References

Validation & Comparative

A Comparative Efficacy Analysis of ACSS2 Inhibitors AD-8007 and AD-5584 in Breast Cancer Brain Metastasis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of two novel Acetyl-CoA Synthetase 2 (ACSS2) inhibitors, AD-8007 and AD-5584. The data presented is based on studies investigating their potential in treating breast cancer brain metastasis (BCBM), a significant challenge in oncology due to the blood-brain barrier limiting the efficacy of many therapeutics.

This compound and AD-5584 are brain-penetrant small molecule inhibitors designed to target the metabolic dependency of cancer cells in the brain on acetate (B1210297).[1][2][3] By inhibiting ACSS2, these compounds aim to disrupt the conversion of acetate to acetyl-CoA, a vital molecule for lipid synthesis and protein acetylation, thereby starving the tumor cells of a key energy source.[4][5]

Quantitative Efficacy Data

The following tables summarize the key in vitro and in vivo efficacy data for this compound and AD-5584.

In Vitro EfficacyThis compoundAD-5584Reference Compound (VY-3-135)
Target ACSS2ACSS2ACSS2
Effect on BCBM Cell Colony Formation Significant ReductionSignificant ReductionSignificant Reduction
Effect on Lipid Storage in BCBM Cells Significant ReductionSignificant ReductionNot explicitly stated for comparison
Effect on Acetyl-CoA Levels in BCBM Cells Significant ReductionSignificant ReductionComparable Reduction
Induction of Cell Death in BCBM Cells YesYesYes
Physicochemical and In Vivo PropertiesThis compoundAD-5584
Blood-Brain Barrier Permeability Moderate permeability, low efflux ratioModerate permeability
Metabolic Stability (Human Liver Microsomes, T1/2) >145 min20 min
In Vivo Efficacy (BCBM Mouse Model) Reduced tumor burden and extended survivalData not available in provided sources
Synergy with Radiation (Ex Vivo) YesYes

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating these ACSS2 inhibitors.

ACSS2_Signaling_Pathway Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 AcetylCoA Acetyl-CoA ACSS2->AcetylCoA Lipid_Synthesis De Novo Lipogenesis AcetylCoA->Lipid_Synthesis Protein_Acetylation Protein Acetylation AcetylCoA->Protein_Acetylation Tumor_Growth Tumor Growth and Survival Lipid_Synthesis->Tumor_Growth Protein_Acetylation->Tumor_Growth Inhibitors This compound / AD-5584 Inhibitors->ACSS2 Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_ex_vivo Ex Vivo Studies cluster_in_vivo In Vivo Studies Colony_Formation Colony Formation Assay Lipid_Content Lipid Content Analysis AcetylCoA_Levels Acetyl-CoA Measurement Cell_Viability Cell Viability/Death Assay Brain_Slice Brain-Tumor Slice Model Radiation_Synergy Synergy with Radiation Brain_Slice->Radiation_Synergy BCBM_Model BCBM Mouse Model Tumor_Burden Tumor Burden Analysis BCBM_Model->Tumor_Burden Survival Survival Studies BCBM_Model->Survival BBB_Permeability BBB Permeability Assay BCBM_Model->BBB_Permeability BCBM_Cells Breast Cancer Brain Metastatic (BCBM) Cells BCBM_Cells->Colony_Formation BCBM_Cells->Lipid_Content BCBM_Cells->AcetylCoA_Levels BCBM_Cells->Cell_Viability BCBM_Cells->Brain_Slice BCBM_Cells->BCBM_Model

References

Validating the Anti-Tumor Efficacy of AD-8007: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the novel ACSS2 inhibitor, AD-8007, demonstrates its potent anti-tumor effects in breast cancer brain metastasis cell lines. This guide provides a comprehensive comparison with other alternatives, supported by experimental data, detailed protocols, and pathway visualizations to inform future research and drug development.

This compound has emerged as a promising, brain-penetrant inhibitor of Acetyl-CoA Synthetase 2 (ACSS2), a key enzyme in tumor cell metabolism. By targeting ACSS2, this compound effectively disrupts the supply of acetyl-CoA, a vital molecule for lipid synthesis and energy production, thereby leading to cancer cell death. This guide summarizes the current understanding of this compound's anti-tumor properties, with a focus on its performance in preclinical models of breast cancer brain metastasis.

Comparative Efficacy of this compound

This compound has demonstrated significant anti-tumor activity in various breast cancer brain metastasis (BCBM) cell lines, including MDA-MB-231BR and 4T1BR.[1] Its efficacy is often compared to another ACSS2 inhibitor, VY-3-135. While direct IC50 values for this compound are not publicly available, studies indicate its effects on reducing cell viability and colony formation are comparable to those of VY-3-135.[1]

Table 1: Comparative Anti-Tumor Effects of ACSS2 Inhibitors

CompoundTargetCell LineKey FindingsIC50
This compound ACSS2MDA-MB-231BR, 4T1BRSignificant reduction in colony formation, induction of cell death, decreased acetyl-CoA and lipid levels.[1]Not Available
VY-3-135 ACSS2Various Cancer Cell LinesPotent inhibitor of ACSS2.44 nM

Mechanism of Action: Targeting Tumor Metabolism

This compound's primary mechanism of action is the inhibition of ACSS2. In the tumor microenvironment, particularly under hypoxic conditions, cancer cells rely on acetate (B1210297) as a carbon source for generating acetyl-CoA, a process catalyzed by ACSS2. This acetyl-CoA is crucial for the synthesis of fatty acids, which are essential for cell membrane formation and energy storage in rapidly proliferating cancer cells. By blocking ACSS2, this compound depletes the cancer cell's supply of acetyl-CoA, leading to a reduction in lipid synthesis and ultimately, cell death.[1]

ACSS2_Pathway Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 AcetylCoA Acetyl-CoA ACSS2->AcetylCoA FattyAcid Fatty Acid Synthesis (Lipogenesis) AcetylCoA->FattyAcid CellGrowth Tumor Cell Growth & Proliferation FattyAcid->CellGrowth AD8007 This compound AD8007->ACSS2

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Experimental Validation: In Vitro and In Vivo Studies

The anti-tumor effects of this compound have been validated through a series of in vitro and in vivo experiments.

In Vitro Studies:

  • Colony Formation Assay: Treatment of MDA-MB-231BR cells with 100 µM of this compound for 48 hours resulted in a significant reduction in the number and size of tumor cell colonies, indicating an inhibition of cell proliferation and survival.[2]

  • Cell Death Analysis (Propidium Iodide Staining): Flow cytometry analysis using propidium (B1200493) iodide (PI) staining showed a significant increase in the percentage of dead MDA-MB-231BR cells after treatment with 100 µM of this compound for 48 hours.[1][2] This confirms the cytotoxic effect of the compound.

  • Metabolic Assays: Treatment with this compound led to a significant decrease in intracellular acetyl-CoA levels and a reduction in lipid droplet content in breast cancer cells.[1]

Table 2: Summary of In Vitro Experimental Data for this compound

ExperimentCell LineConcentrationDurationObserved Effect
Colony FormationMDA-MB-231BR100 µM48 hoursSignificant reduction in colony formation.[2]
Cell Death (PI)MDA-MB-231BR100 µM48 hoursSignificant increase in PI-positive (dead) cells.[1][2]
Acetyl-CoA LevelsMDA-MB-231BR100 µM48 hoursSignificant reduction in acetyl-CoA levels.[1]
Lipid DropletsMDA-MB-231BR100 µM48 hoursSignificant reduction in lipid droplet content.[1]

In Vivo Studies:

  • Brain Penetrance: Liquid chromatography-mass spectrometry (LC-MS) analysis has confirmed that this compound can cross the blood-brain barrier, a critical feature for treating brain metastases.[1]

Experimental Protocols

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments CellCulture Cell Culture (MDA-MB-231BR, 4T1BR) Treatment Treatment with this compound (100 µM, 48h) CellCulture->Treatment ColonyAssay Colony Formation Assay Treatment->ColonyAssay PIStaining Propidium Iodide Staining (Flow Cytometry) Treatment->PIStaining MetabolicAssay Metabolic Assays (Acetyl-CoA, Lipid Droplets) Treatment->MetabolicAssay AnimalModel Animal Model (Breast Cancer Brain Metastasis) Injection Intraperitoneal Injection of this compound AnimalModel->Injection TissueCollection Brain Tissue and Plasma Collection Injection->TissueCollection LCMS LC-MS Analysis TissueCollection->LCMS

Figure 2: General experimental workflow for validating this compound's effects.
Colony Formation Assay

  • Cell Seeding: Seed MDA-MB-231BR cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to adhere overnight.

  • Treatment: Treat the cells with 100 µM this compound or vehicle control for 48 hours.

  • Incubation: Replace the treatment medium with fresh growth medium and incubate for 10-14 days, allowing colonies to form.

  • Staining: Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.

  • Quantification: Count the number of colonies (typically >50 cells) in each well.

Propidium Iodide (PI) Staining for Cell Death
  • Cell Culture and Treatment: Culture MDA-MB-231BR cells and treat with 100 µM this compound or vehicle control for 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • PI Staining: Resuspend the cells in a binding buffer containing propidium iodide.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. PI-positive cells are considered dead or dying.

In Vivo Brain Penetrance Analysis (LC-MS)
  • Animal Model: Utilize an appropriate animal model with established breast cancer brain metastases.

  • Drug Administration: Administer this compound via intraperitoneal injection.

  • Sample Collection: At designated time points, collect blood plasma and brain tissue.

  • Sample Preparation: Homogenize the brain tissue and process both plasma and brain homogenates to extract the drug.

  • LC-MS Analysis: Quantify the concentration of this compound in the samples using a validated liquid chromatography-mass spectrometry method.

Conclusion

This compound represents a promising therapeutic agent for the treatment of breast cancer brain metastases. Its ability to penetrate the blood-brain barrier and specifically target the metabolic vulnerability of cancer cells through ACSS2 inhibition provides a strong rationale for its continued development. The experimental data robustly supports its anti-tumor effects, demonstrating a significant reduction in cancer cell proliferation and survival. Further studies, including the determination of its IC50 in various cell lines and comprehensive in vivo efficacy and toxicity studies, are warranted to fully elucidate its clinical potential. This guide provides researchers with a solid foundation for designing and interpreting future experiments aimed at validating and expanding upon the anti-tumor properties of this compound.

References

Cross-Validation of AD-8007's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the novel Acetyl-CoA Synthetase 2 (ACSS2) inhibitor, AD-8007, with other relevant compounds. Designed for researchers, scientists, and drug development professionals, this document outlines the mechanism of action of this compound and presents supporting experimental data in comparison to other ACSS2 inhibitors, VY-3-135 and MTB-9655.

Abstract

This compound is a novel, brain-penetrant inhibitor of Acetyl-CoA Synthetase 2 (ACSS2), a key enzyme in cellular metabolism, particularly in the context of cancer.[1][2] Tumors, especially in nutrient-scarce environments like the brain, often rely on acetate (B1210297) as a carbon source for the synthesis of acetyl-CoA, a critical molecule for lipid synthesis and histone acetylation.[3][4] By inhibiting ACSS2, this compound disrupts this metabolic pathway, leading to reduced lipid storage, induction of cell death, and suppression of tumor growth, particularly in models of breast cancer brain metastasis.[2][5] This guide details the experimental validation of this compound's mechanism of action and compares its performance with other known ACSS2 inhibitors.

Mechanism of Action: Targeting a Metabolic Vulnerability

This compound's primary mechanism of action is the inhibition of ACSS2. This enzyme catalyzes the conversion of acetate to acetyl-CoA.[3] In many cancer cells, especially under hypoxic conditions, there is an upregulation of ACSS2, making them highly dependent on this pathway for survival and proliferation.[1] this compound's inhibition of ACSS2 leads to a depletion of the acetyl-CoA pool, which in turn has several downstream effects:

  • Reduced Lipogenesis: Acetyl-CoA is a fundamental building block for fatty acid synthesis. By limiting its availability, this compound significantly reduces lipid storage in cancer cells.[2][5]

  • Induction of Cell Death: The metabolic stress induced by the lack of acetyl-CoA can trigger programmed cell death, or apoptosis, in cancer cells.[2][5]

  • Inhibition of Tumor Growth: By disrupting key metabolic processes, this compound effectively hinders the growth and proliferation of tumor cells.[2][5]

A key feature of this compound is its ability to cross the blood-brain barrier, making it a promising candidate for treating brain tumors and metastases.[2][3]

Signaling Pathway of ACSS2 Inhibition

Mechanism of Action of this compound Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 AcetylCoA Acetyl-CoA ACSS2->AcetylCoA Lipid_Synthesis Lipid Synthesis (Lipogenesis) AcetylCoA->Lipid_Synthesis Histone_Acetylation Histone Acetylation AcetylCoA->Histone_Acetylation AD8007 This compound AD8007->ACSS2 Cell_Growth Tumor Cell Growth & Proliferation Lipid_Synthesis->Cell_Growth Cell_Death Cell Death (Apoptosis) Cell_Growth->Cell_Death Inhibition

Caption: Mechanism of this compound action.

Comparative Performance Data

The following tables summarize the in vitro and in vivo performance of this compound in comparison to other ACSS2 inhibitors.

Table 1: In Vitro Potency of ACSS2 Inhibitors
CompoundTargetAssay TypeIC50/EC50Reference
This compound ACSS2CellularData not publicly available[2][6]
AD-5584 ACSS2CellularData not publicly available[2][6]
VY-3-135 ACSS2Biochemical44 nM[6][7]
MTB-9655 ACSS2Biochemical0.15 nM[8]
MTB-9655 ACSS2Cellular3 nM[8]

Note: While specific IC50/EC50 values for this compound and AD-5584 are not publicly available, studies have shown their significant in vitro activity in reducing colony formation and inducing cell death in breast cancer brain metastasis cell lines.[2][5]

Table 2: In Vivo Efficacy and Brain Permeability
CompoundAnimal ModelCell LineDosageKey FindingsReference
This compound MouseMDA-MB-231BR50 mg/kgSignificantly reduced tumor burden and extended survival. Detected at higher levels in the brain compared to VY-3-135.[2][5]
AD-5584 MouseMDA-MB-231BR50 mg/kgDetected at significantly higher levels in the brain compared to VY-3-135.[3][5]
VY-3-135 MouseMDA-MB-468100 mg/kg/dayRepressed tumor growth in ACSS2-high tumors.[9]
MTB-9655 MouseVarious XenograftsNot specifiedInduces anti-tumor effects in xenograft models.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (Propidium Iodide Staining)

This protocol is used to quantify the percentage of dead cells in a population following treatment with an ACSS2 inhibitor.

Experimental Workflow for Cell Viability Assay

Cell Viability Assay Workflow Start Seed Cells Treat Treat with ACSS2 Inhibitor Start->Treat Incubate Incubate Treat->Incubate Harvest Harvest Cells Incubate->Harvest Stain Stain with Propidium Iodide Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End Quantify Cell Death Analyze->End

Caption: Workflow for cell viability assay.

Protocol:

  • Cell Culture: Culture breast cancer brain metastasis (BCBM) cells (e.g., MDA-MB-231BR) in appropriate media and conditions.

  • Treatment: Treat cells with varying concentrations of the ACSS2 inhibitor (e.g., this compound) or vehicle control (DMSO) for a specified duration (e.g., 48 hours).

  • Harvesting: Detach adherent cells using trypsin and wash all cells with Phosphate-Buffered Saline (PBS).

  • Staining: Resuspend cells in a staining buffer containing Propidium Iodide (PI). PI is a fluorescent dye that cannot cross the membrane of live cells, but can enter dead cells and bind to DNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The percentage of PI-positive cells represents the percentage of dead cells.

In Vivo Tumor Growth Study

This protocol describes the evaluation of an ACSS2 inhibitor's efficacy in a mouse model of breast cancer brain metastasis.

Experimental Workflow for In Vivo Tumor Study

In Vivo Tumor Growth Study Workflow Start Inject Tumor Cells (e.g., MDA-MB-231BR) intracranially Tumor_Formation Allow Tumor Formation Start->Tumor_Formation Treatment Administer ACSS2 Inhibitor (e.g., this compound at 50 mg/kg) or Vehicle Tumor_Formation->Treatment Monitoring Monitor Tumor Burden (e.g., Bioluminescence) and Mouse Weight Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Size, Survival Monitoring->Endpoint End Evaluate Efficacy Endpoint->End

Caption: In vivo tumor study workflow.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., nude mice).

  • Tumor Cell Implantation: Intracranially inject luciferase-tagged MDA-MB-231BR cells into the mice.

  • Tumor Growth Monitoring: Monitor tumor formation and growth using bioluminescence imaging.

  • Treatment: Once tumors are established, administer the ACSS2 inhibitor (e.g., this compound at 50 mg/kg) or vehicle control daily via intraperitoneal injection.

  • Efficacy Evaluation: Monitor tumor burden via bioluminescence and mouse weight throughout the study. At the endpoint, tumors can be excised for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67). Survival of the mice is also a key endpoint.

Conclusion

This compound represents a promising therapeutic agent, particularly for the treatment of breast cancer brain metastases, due to its potent ACSS2 inhibition and its ability to penetrate the blood-brain barrier. The experimental data strongly supports its mechanism of action, which involves the disruption of cancer cell metabolism, leading to reduced lipogenesis and increased cell death. Comparative analysis with other ACSS2 inhibitors highlights its advantageous brain permeability. Further clinical investigation of this compound is warranted to fully elucidate its therapeutic potential.

References

Unveiling the Brain-Penetrating Potential of AD-8007: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of effective therapeutics for neurological disorders and brain malignancies, the ability of a drug to cross the formidable blood-brain barrier (BBB) is a critical determinant of its success. This guide presents a comparative analysis of the brain penetration capabilities of AD-8007, a novel Acetyl-CoA Synthetase 2 (ACSS2) inhibitor, against its counterparts, AD-5584 and VY-3-135. The data presented herein, derived from rigorous preclinical studies, positions this compound as a promising candidate for targeting central nervous system (CNS) pathologies, particularly breast cancer brain metastasis (BCBM).[1][2]

The therapeutic efficacy of many potent drugs is often nullified by their inability to reach their intended target within the brain. The BBB, a highly selective endothelial lining, stringently regulates the passage of substances from the bloodstream into the CNS. Overcoming this barrier is a pivotal challenge in neuropharmacology. This compound has been specifically engineered to exhibit enhanced brain permeability.[1]

In Vitro Permeability Assessment

The initial evaluation of brain penetration potential was conducted using an in vitro Madin-Darby Canine Kidney (MDCK) cell line transfected with the human multidrug resistance protein 1 (MDR1) gene. This model is a well-established tool for predicting BBB permeability and identifying substrates of P-glycoprotein (P-gp), a key efflux transporter that actively pumps drugs out of the brain. The apparent permeability coefficient (Papp) and the efflux ratio are the key metrics derived from this assay. A higher Papp value indicates greater passive diffusion across the cell monolayer, while a low efflux ratio (typically below 2) suggests that the compound is not a significant substrate for P-gp and is therefore more likely to be retained in the brain.

As detailed in the table below, this compound demonstrated moderate permeability with a notably low efflux ratio, indicating its potential to circumvent P-gp mediated efflux and effectively cross the BBB.[2]

CompoundApparent Permeability (Papp) (A-B) (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)
This compound 5.3 ± 0.41.2
AD-5584 6.8 ± 0.53.5
Propranolol (High Permeability Control)25.0 ± 2.01.0
Atenolol (Low Permeability Control)0.2 ± 0.051.1

Table 1: In Vitro Blood-Brain Barrier Permeability Data. Data from the MDR1-MDCK assay comparing the permeability and efflux of this compound, AD-5584, and control compounds.

In Vivo Brain Penetration Studies

To validate the promising in vitro findings, the brain penetration of this compound and its comparators was assessed in an in vivo mouse model. The compounds were administered via intraperitoneal injection at a dose of 50 mg/kg. After a defined period, brain and plasma samples were collected and the concentrations of the compounds were quantified using liquid chromatography-mass spectrometry (LC-MS). The brain-to-plasma concentration ratio serves as a direct measure of a compound's ability to cross the BBB and accumulate in the brain tissue.

The results of the in vivo study revealed that this compound and AD-5584 are detected at significantly higher levels in the brain compared to VY-3-135.[2] This superior brain penetration is a critical attribute for a drug designed to act on targets within the CNS.

CompoundBrain Concentration (µM)Plasma Concentration (µM)Brain-to-Plasma Ratio
This compound ~1.8~0.6~3.0
AD-5584 ~2.5~1.0~2.5
VY-3-135 ~0.5~1.0~0.5

Table 2: In Vivo Brain Penetration Data in Mice. Brain and plasma concentrations and the resulting brain-to-plasma ratios for this compound, AD-5584, and VY-3-135 following intraperitoneal administration. (Note: The values for brain and plasma concentrations are estimated from graphical data and the ratios are calculated based on these estimations).

Experimental Protocols

In Vitro MDR1-MDCK Permeability Assay

The permeability of the test compounds was evaluated using a well-established MDR1-MDCK cell monolayer assay.

  • Cell Culture: MDR1-MDCK cells were seeded on permeable filter supports in a transwell plate and cultured to form a confluent monolayer. The integrity of the monolayer was verified by measuring the trans-epithelial electrical resistance (TEER).

  • Compound Administration: The test compounds (this compound, AD-5584) and control compounds (propranolol and atenolol) were prepared in a transport buffer. For the assessment of apical to basolateral (A-B) permeability, the compound solution was added to the apical (upper) chamber. For basolateral to apical (B-A) permeability, the compound was added to the basolateral (lower) chamber.

  • Incubation and Sampling: The plates were incubated at 37°C with 5% CO2. At predetermined time points, samples were collected from the receiver chamber.

  • Quantification: The concentration of the compounds in the collected samples was determined by LC-MS/MS analysis.

  • Data Analysis: The apparent permeability coefficient (Papp) and the efflux ratio were calculated using established formulas.

G cluster_prep Cell Preparation cluster_exp Permeability Experiment cluster_analysis Analysis c1 Seed MDR1-MDCK cells on transwell inserts c2 Culture to form confluent monolayer c1->c2 c3 Verify monolayer integrity (TEER measurement) c2->c3 e1 Add test compound to donor chamber (Apical or Basolateral) c3->e1 e2 Incubate at 37°C e1->e2 e3 Collect samples from receiver chamber e2->e3 a1 Quantify compound concentration (LC-MS/MS) e3->a1 a2 Calculate Papp and Efflux Ratio a1->a2

In Vitro BBB Permeability Assay Workflow
In Vivo Brain Penetration Study

The in vivo brain penetration was assessed in a mouse model.

  • Animal Model: Male immunodeficient mice were used for the study.

  • Compound Administration: The test compounds (this compound, AD-5584, and VY-3-135) were administered via intraperitoneal (i.p.) injection at a single dose of 50 mg/kg.

  • Sample Collection: At a specified time point post-administration (30 minutes for AD-5584 and 1 hour for this compound and VY-3-135), the animals were euthanized. Blood samples were collected via cardiac puncture, and the brains were perfused to remove any remaining blood.

  • Sample Processing: Plasma was separated from the blood samples. The brain tissue was homogenized.

  • Quantification: The concentrations of the compounds in the plasma and brain homogenates were quantified using a validated LC-MS/MS method.

  • Data Analysis: The brain-to-plasma concentration ratio was calculated by dividing the concentration of the compound in the brain homogenate by its concentration in the plasma.

G cluster_animal Animal Dosing cluster_sample Sample Collection cluster_proc Sample Processing & Analysis d1 Administer compound (50 mg/kg, i.p.) to mice s1 Collect blood (cardiac puncture) d1->s1 s2 Perfuse brain s1->s2 s3 Harvest brain tissue s2->s3 p1 Isolate plasma a1 Quantify compound concentration (LC-MS/MS) p1->a1 p2 Homogenize brain tissue p2->a1 a2 Calculate Brain-to-Plasma Ratio a1->a2

In Vivo Brain Penetration Study Workflow

Mechanism of Action: Targeting ACSS2 in Brain Tumors

This compound is a potent and selective inhibitor of Acetyl-CoA Synthetase 2 (ACSS2), an enzyme that plays a crucial role in the metabolism of cancer cells, particularly in the nutrient-deprived microenvironment of the brain. Tumors in the brain, including breast cancer brain metastases, rely on acetate (B1210297) as a primary carbon source for the synthesis of fatty acids, a process heavily dependent on ACSS2. By inhibiting ACSS2, this compound effectively cuts off this vital metabolic pathway, leading to a reduction in lipid storage, inhibition of colony formation, and ultimately, cancer cell death. The ability of this compound to efficiently cross the BBB and engage its target within the brain underscores its therapeutic potential for treating these challenging malignancies.

G cluster_pathway ACSS2 Signaling Pathway in BCBM cluster_intervention Therapeutic Intervention Acetate Acetate (in brain microenvironment) ACSS2 ACSS2 Acetate->ACSS2 AcetylCoA Acetyl-CoA ACSS2->AcetylCoA FattyAcid Fatty Acid Synthesis AcetylCoA->FattyAcid TumorGrowth Tumor Growth & Survival FattyAcid->TumorGrowth AD8007 This compound AD8007->Inhibition Inhibition->ACSS2 Inhibits

Targeting the ACSS2 Pathway with this compound

Conclusion

The presented data provides compelling evidence for the superior brain penetration capabilities of this compound compared to its analogs. Both in vitro and in vivo studies consistently demonstrate its ability to efficiently cross the blood-brain barrier and achieve significant concentrations within the brain. This characteristic, coupled with its potent inhibition of the critical cancer cell metabolic enzyme ACSS2, positions this compound as a highly promising therapeutic candidate for the treatment of breast cancer brain metastases and potentially other central nervous system disorders. Further clinical investigation is warranted to translate these encouraging preclinical findings into tangible benefits for patients.

References

Independent Validation of AD-8007's Preclinical Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical findings for AD-8007, a novel Acetyl-CoA Synthetase 2 (ACSS2) inhibitor, with alternative therapeutic agents for breast cancer brain metastasis (BCBM). The data presented is based on published preclinical studies. A significant portion of the detailed research on this compound originates from a single research group, and as of this review, independent validation of these specific findings by other laboratories has not been identified in publicly available literature.

Executive Summary

This compound is a brain-permeable small molecule inhibitor of ACSS2, a key enzyme in acetate (B1210297) metabolism, which is often upregulated in brain tumors.[1][2] Preclinical studies have demonstrated its potential in reducing tumor growth and improving survival in models of BCBM. This guide compares this compound with other ACSS2 inhibitors and mechanistically distinct drugs investigated for BCBM, providing available quantitative data and experimental methodologies to aid in the critical evaluation of its therapeutic potential.

Data Presentation: Comparative Efficacy of this compound and Alternatives

The following tables summarize the available quantitative data for this compound and comparable agents. Direct comparison is limited by the availability of specific metrics in the cited literature.

Table 1: In Vitro Potency of ACSS2 Inhibitors

CompoundTargetCell Line(s)IC50Reference(s)
This compound ACSS2MDA-MB-231BR, 4T1BRHigh Nanomolar Range[2][3]
AD-5584 ACSS2MDA-MB-231BR, 4T1BRHigh Nanomolar Range[2][3]
VY-3-135 ACSS2Not Specified44 nM[4][5][6][7][8]
MTB-9655 ACSS2Biochemical Assay0.15 nM[9]
Cellular Assay3 nM[9]

Table 2: Preclinical In Vivo Efficacy in Breast Cancer Brain Metastasis Models

CompoundMechanism of ActionAnimal ModelKey FindingsReference(s)
This compound ACSS2 InhibitionIntracranial MDA-MB-231BR xenograftSignificantly reduced tumor burden and extended survival.[1][2][1][2]
Lapatinib EGFR/HER2 InhibitionIntracardiac 231-BR-HER2 xenograftReduced the number of large brain metastases by 50-53%.[10][10][11][12]
Tucatinib (B611992) HER2 InhibitionIntracranial BT-474 xenograftPenetrated intracranial tumors, inhibited growth, and improved survival.[13][13][14][15][16]
Trastuzumab Deruxtecan HER2 Antibody-Drug ConjugateOrthotopic HER2+ BCBM PDXInhibited tumor growth and prolonged survival.[3][][3][]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of ACSS2 Inhibition in Breast Cancer Brain Metastasis

ACSS2_Pathway cluster_extracellular Extracellular/Blood cluster_cell Tumor Cell in Brain Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 Enters Cell AcetylCoA Acetyl-CoA ACSS2->AcetylCoA Converts Apoptosis Apoptosis FASN Fatty Acid Synthase (FASN) AcetylCoA->FASN Cell_Growth Tumor Growth & Survival AcetylCoA->Cell_Growth Supports Lipid_Droplets Lipid Droplets Fatty_Acids Fatty Acids FASN->Fatty_Acids Synthesizes Fatty_Acids->Lipid_Droplets Stored as AD_8007 This compound AD_8007->ACSS2 Inhibits AD_8007->Apoptosis Induces

Caption: Mechanism of action of this compound in inhibiting ACSS2.

Experimental Workflow for In Vivo Efficacy of this compound

In_Vivo_Workflow cluster_setup Model Preparation cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Cell_Culture Culture MDA-MB-231BR Luciferase-tagged cells Injection Intracranial injection into immunodeficient mice Cell_Culture->Injection Tumor_Formation Allow tumor formation (7 days) Injection->Tumor_Formation Treatment_Group Daily administration of This compound (50 mg/kg) Tumor_Formation->Treatment_Group Control_Group Vehicle administration Tumor_Formation->Control_Group Bioluminescence Monitor tumor burden via luciferase signal Treatment_Group->Bioluminescence Weight Monitor mouse weight Treatment_Group->Weight Survival Kaplan-Meier survival analysis Treatment_Group->Survival Control_Group->Bioluminescence Control_Group->Weight Control_Group->Survival Histology H&E and Ki67 staining of extracted tumors Bioluminescence->Histology

Caption: In vivo experimental workflow for this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the independent validation and comparison of preclinical findings. Below are summaries of key experimental methodologies used in the evaluation of this compound and its alternatives.

In Vitro Assays
  • Clonogenic Survival Assay:

    • Cell Seeding: Breast cancer brain metastatic cells (e.g., MDA-MB-231BR) are seeded at a low density (e.g., 250-1000 cells/well) in 6-well plates and allowed to adhere overnight.[18]

    • Treatment: Cells are treated with varying concentrations of the inhibitor (e.g., this compound) or vehicle control.

    • Incubation: Plates are incubated for a period of 10-14 days to allow for colony formation.[9]

    • Staining and Quantification: Colonies are fixed with ethanol (B145695) and stained with crystal violet.[18] Colonies containing >50 cells are counted, and the survival fraction is calculated relative to the vehicle-treated control.[18]

  • Lipid Droplet Staining (BODIPY Assay):

    • Cell Culture: Cells are cultured on coverslips until they reach 60-80% confluency.[4]

    • Treatment: Cells are treated with the compound of interest for a specified duration (e.g., 48 hours).

    • Fixation: Cells are fixed with 4% paraformaldehyde.[4]

    • Staining: Fixed cells are incubated with a BODIPY 493/503 staining solution (e.g., 2 µM in PBS) for 15-30 minutes at 37°C in the dark.[6][7]

    • Imaging: Coverslips are mounted on slides, and lipid droplets are visualized and quantified using fluorescence microscopy.[6]

In Vivo Xenograft Model
  • Animal Model: Immunodeficient mice (e.g., nude mice) are typically used.

  • Cell Line: Brain-trophic breast cancer cell lines, such as MDA-MB-231BR, often engineered to express luciferase for in vivo imaging, are used.[1]

  • Intracranial Injection:

    • Mice are anesthetized, and a small burr hole is drilled into the skull.

    • A suspension of cancer cells (e.g., 5 µL) is injected into the brain parenchyma to a specific depth.[1]

  • Treatment and Monitoring:

    • After a period of tumor establishment (e.g., 7 days), mice are randomized into treatment and control groups.

    • This compound (50 mg/kg) or vehicle is administered daily via intraperitoneal injection.[1]

    • Tumor growth is monitored non-invasively using bioluminescence imaging.

    • Animal weight and overall health are monitored regularly.

    • The study endpoint may be a predetermined tumor volume, time point, or signs of morbidity, at which point survival data is collected and tumors are excised for histological analysis (e.g., H&E and Ki67 staining).[1]

  • Ex Vivo Brain Slice Model:

    • Following intracranial tumor formation in mice, the brains are isolated and sectioned into thin slices (200-250 µm).[1][5][8]

    • These brain slices, containing the tumor, are cultured ex vivo.[5][8]

    • The slices can then be treated with therapeutic agents (e.g., this compound, radiation) and monitored via microscopy to assess tumor growth and invasion in a more physiologically relevant microenvironment.[1][5]

Concluding Remarks

This compound shows promise as a brain-penetrant ACSS2 inhibitor for the treatment of breast cancer brain metastasis, based on the initial preclinical data. Its ability to cross the blood-brain barrier and target a key metabolic vulnerability in brain tumors is a significant advantage.[1][2] However, the lack of independent validation of the preclinical findings is a critical consideration for the research community. Further studies from diverse research groups are necessary to confirm the robustness of these initial findings. The provided comparative data and experimental protocols are intended to serve as a valuable resource for researchers and drug development professionals in designing future studies to rigorously evaluate and potentially build upon these promising results.

References

AD-8007: A Head-to-Head Comparison with Other Metabolic Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a potent and specific metabolic inhibitor is critical for advancing cancer research. This guide provides a detailed, data-driven comparison of AD-8007, a novel brain-penetrant Acetyl-CoA Synthetase 2 (ACSS2) inhibitor, with other relevant metabolic inhibitors. The focus is on providing objective performance data and comprehensive experimental protocols to aid in informed decision-making.

Executive Summary

This compound is a potent inhibitor of ACSS2, an enzyme crucial for the survival and proliferation of cancer cells, particularly in the nutrient-scarce microenvironment of tumors such as breast cancer brain metastases.[1][2][3] Unlike many other metabolic inhibitors, this compound exhibits excellent brain permeability, a critical feature for treating brain tumors.[4][5] This guide compares this compound primarily with VY-3-135, another ACSS2 inhibitor, highlighting key differences in efficacy, brain penetration, and cellular effects.

Performance Comparison

The following tables summarize the quantitative data from head-to-head studies comparing this compound with other ACSS2 inhibitors.

Table 1: In Vitro Efficacy of ACSS2 Inhibitors
ParameterThis compoundAD-5584VY-3-135Cell LinesCitation
Induction of Cell Death Significant increaseSignificant increaseComparable to this compound/AD-5584MDA-MB-231BR, 4T1BR[4]
Reduction of Acetyl-CoA Levels Significant reductionSignificant reductionComparable to this compound/AD-5584MDA-MB-231BR, 4T1BR[4]
Reduction of Lipid Droplet Content Significant reductionSignificant reductionNot explicitly comparedMDA-MB-231BR[4]
Reduction of Colony Formation Significant reductionSignificant reductionNot explicitly comparedBreast cancer brain metastasis cells[2]
Table 2: Ex Vivo and In Vivo Performance of ACSS2 Inhibitors
ParameterThis compoundAD-5584VY-3-135ModelCitation
Reduction of Pre-formed Tumors (ex vivo) Significant reductionSignificant reductionSimilar to this compound/AD-5584MDA-MB-231BR and 4T1BR tumor bearing brain slices[4][5]
Synergy with Radiation (ex vivo) Significant synergy at 20 µMNot explicitly statedNot explicitly statedMDA-MB-231BR tumor bearing brain slices[4][5]
Brain Penetration (in vivo) Significantly higher levels detected in the brainSignificantly higher levels detected in the brainSignificantly lower levels detected in the brainMice (50 mg/kg dose)[4][5]
Reduction of Tumor Burden (in vivo) Significant reductionNot explicitly statedNot explicitly statedMDA-MB-231BR intracranial injection in mice[4]
Extension of Survival (in vivo) Significant extensionNot explicitly statedNot explicitly statedMDA-MB-231BR intracranial injection in mice[4]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanism of action and the methods used for evaluation, the following diagrams illustrate the ACSS2 signaling pathway and a general workflow for inhibitor testing.

ACSS2_Signaling_Pathway Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 AcetylCoA Acetyl-CoA ACSS2->AcetylCoA ATP -> AMP Lipid_Synthesis De Novo Lipid Synthesis AcetylCoA->Lipid_Synthesis Histone_Acetylation Histone Acetylation AcetylCoA->Histone_Acetylation Gene_Expression Gene Expression (e.g., for proliferation, survival) Histone_Acetylation->Gene_Expression AD_8007 This compound AD_8007->ACSS2 Inhibition

ACSS2 signaling pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_ex_vivo Ex Vivo Assays cluster_in_vivo In Vivo Studies Cell_Culture 1. Cell Culture (e.g., BCBM cells) Inhibitor_Treatment 2. Treatment with This compound / Comparators Cell_Culture->Inhibitor_Treatment Cell_Viability 3a. Cell Viability/ Death Assay (PI Staining) Inhibitor_Treatment->Cell_Viability Colony_Formation 3b. Colony Formation Assay Inhibitor_Treatment->Colony_Formation Metabolite_Analysis 3c. Metabolite Analysis (Acetyl-CoA, Lipids) Inhibitor_Treatment->Metabolite_Analysis Brain_Slice 4. Brain Slice Culture with Pre-formed Tumors Treatment_Radiation 5. Treatment with Inhibitor +/- Radiation Brain_Slice->Treatment_Radiation Tumor_Growth 6. Tumor Growth Measurement Treatment_Radiation->Tumor_Growth Animal_Model 7. Intracranial Injection in Mice Drug_Administration 8. Daily Administration of this compound Animal_Model->Drug_Administration Tumor_Monitoring 9. Tumor Burden & Survival Monitoring Drug_Administration->Tumor_Monitoring PK_Analysis 10. Pharmacokinetic Analysis (Brain/Plasma Concentration) Drug_Administration->PK_Analysis

References

Validating ACSS2's Role in Breast Cancer Brain Metastasis: A Comparative Guide to the Efficacy of AD-8007

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel Acetyl-CoA Synthetase 2 (ACSS2) inhibitor, AD-8007, against other alternatives in the context of Breast Cancer Brain Metastasis (BCBM). It is supported by experimental data to objectively evaluate its performance and validate the critical role of ACSS2 in this challenging disease.

The Critical Role of ACSS2 in Breast Cancer Brain Metastasis

Breast cancer brain metastases represent a dire prognosis for patients, largely due to the difficulty of treating tumors within the brain.[1] These metastatic cells exhibit remarkable metabolic adaptability, utilizing acetate (B1210297) as a primary fuel source to survive and proliferate in the unique brain microenvironment.[2][3] Central to this process is the enzyme Acetyl-CoA Synthetase 2 (ACSS2), which converts acetate into acetyl-CoA.[3] This acetyl-CoA is a vital precursor for de novo lipogenesis and protein acetylation, both of which are crucial for tumor growth and survival.[3]

The signaling pathway often implicated in BCBM involves the upregulation of O-GlcNAc Transferase (OGT), which in turn regulates Cyclin-Dependent Kinase 5 (CDK5).[2][4][5] CDK5 then phosphorylates ACSS2, enhancing its activity and promoting the metabolic shift towards acetate utilization.[2][4][5] This OGT/CDK5/ACSS2 signaling axis has been identified as a novel therapeutic target for treating BCBM.[2][4]

Performance Comparison of ACSS2 Inhibitors

This compound has emerged as a potent and brain-penetrant ACSS2 inhibitor.[1] Its performance, along with other notable ACSS2 inhibitors, is summarized below.

In Vitro Efficacy
InhibitorTargetIC50 (in vitro)Cellular Effects in BCBM cellsKey FeaturesReference(s)
This compound ACSS2Not explicitly reportedReduces colony formation, lipid storage, and acetyl-CoA levels; induces cell death.Brain-penetrant, synergizes with radiation.[1][6]
AD-5584 ACSS2Not explicitly reportedSimilar effects to this compound: reduces colony formation, lipid storage, and acetyl-CoA levels; induces cell death.Brain-penetrant.[1][6]
VY-3-135 ACSS244 ± 3.85 nMReduces tumor growth in ex vivo models.Potent and stable, but with lower brain permeability compared to this compound and AD-5584.[6][7]
VY-3-249 ACSS21214 ± 128 nMReduces FASN protein levels.Less potent precursor to VY-3-135.[6][7]
In Vivo and Ex Vivo Efficacy
InhibitorModelKey FindingsReference(s)
This compound In Vivo (Mouse Model)Reduces tumor burden and extends survival.[1][6]
Ex Vivo (Brain Slice)Reduces pre-formed tumors and synergizes with radiation to block tumor growth.[1][6]
AD-5584 Ex Vivo (Brain Slice)Reduces pre-formed tumors.[1][6]
VY-3-135 Ex Vivo (Brain Slice)Causes complete regression of tumors in the brain parenchyma.[5]
Brain Permeability
InhibitorDoseBrain ConcentrationKey FeatureReference(s)
This compound 50 mg/kgSignificantly higher than VY-3-135High brain-to-plasma ratio[6]
AD-5584 50 mg/kgSignificantly higher than VY-3-135High brain-to-plasma ratio[6]
VY-3-135 50 mg/kgLower than this compound and AD-5584Limited brain penetration[6]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the ACSS2 signaling pathway, a typical experimental workflow for evaluating ACSS2 inhibitors, and a comparison of the inhibitors.

ACSS2_Signaling_Pathway cluster_0 BCBM Cell OGT OGT CDK5 CDK5 OGT->CDK5 ACSS2 ACSS2 CDK5->ACSS2  Phosphorylation Acetate Acetate pACSS2 p-ACSS2 Acetate->pACSS2 AcetylCoA Acetyl-CoA pACSS2->AcetylCoA Lipid_Synthesis De Novo Lipogenesis AcetylCoA->Lipid_Synthesis Histone_Acetylation Histone Acetylation AcetylCoA->Histone_Acetylation Tumor_Growth Tumor Growth & Survival Lipid_Synthesis->Tumor_Growth Histone_Acetylation->Tumor_Growth AD8007 This compound AD8007->pACSS2 Inhibition Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_ex_vivo Ex Vivo Analysis cluster_in_vivo In Vivo Efficacy iv_start BCBM Cell Lines (e.g., MDA-MB-231BR) iv_treat Treat with this compound & Controls iv_start->iv_treat iv_assay1 Cell Viability Assay (e.g., MTT) iv_treat->iv_assay1 iv_assay2 Western Blot (ACSS2, FASN) iv_treat->iv_assay2 iv_assay3 Lipid Droplet Staining iv_treat->iv_assay3 ev_treat Treat slices with this compound ev_start Intracranial Injection of BCBM cells into mice ev_model Establishment of Brain Metastases ev_start->ev_model ev_slice Prepare Ex Vivo Brain Slices ev_model->ev_slice ev_slice->ev_treat ev_analyze Monitor Tumor Growth (Bioluminescence) ev_treat->ev_analyze inv_treat Systemic Treatment with this compound inv_start BCBM Mouse Model inv_start->inv_treat inv_monitor Monitor Tumor Burden & Survival inv_treat->inv_monitor inv_histology Histological Analysis (H&E, Ki67) inv_monitor->inv_histology Inhibitor_Comparison cluster_inhibitors ACSS2 Inhibitors cluster_properties Key Properties ACSS2 ACSS2 Target AD8007 This compound AD5584 AD-5584 VY3135 VY-3-135 Potency High Potency AD8007->Potency Brain_Penetration High Brain Penetration AD8007->Brain_Penetration Synergy Synergy with Radiation AD8007->Synergy AD5584->Potency AD5584->Brain_Penetration VY3135->Potency Clinical_Trial In Clinical Trials VY3135->Clinical_Trial Related compounds

References

Safety Operating Guide

Proper Disposal of AD-8007: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing AD-8007, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the safe handling and disposal of this compound, an acetyl CoA synthase 2 (ACSS2) inhibitor used in cancer research. Adherence to these procedures is vital to mitigate potential hazards and ensure compliance with regulatory standards.

Immediate Safety and Handling

While specific hazard classifications for this compound are detailed in its Safety Data Sheet (SDS), general best practices for handling chemical compounds of this nature should always be observed. This includes wearing appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.

Disposal Protocol for this compound

The primary directive for the disposal of this compound, as with many specialized research chemicals, is to manage it as hazardous waste. It is imperative that this compound and any materials contaminated with it are not disposed of through standard waste streams or sanitary sewers.

Key Disposal Steps:

  • Waste Collection:

    • Collect all waste this compound, including unused product and contaminated materials (e.g., pipette tips, vials, absorbent paper), in a designated and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical properties of this compound. It is recommended to use the original container if it is suitable and properly sealed.

  • Labeling:

    • The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

    • Include the CAS number (1497439-74-3) and an indication of the associated hazards (e.g., "Caution: Research Chemical, Hazards Not Fully Characterized").

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

    • Ensure the storage area is well-ventilated and has secondary containment to prevent the spread of any potential leaks.

  • Final Disposal:

    • The final and most critical step is to dispose of the contents and the container at an approved waste disposal plant .

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and certified contractors to handle the disposal in compliance with all local, state, and federal regulations.

Quantitative Data Summary

Due to the nature of this compound as a research chemical, publicly available quantitative data regarding specific disposal parameters is limited. The information below is based on general hazardous waste guidelines. For compound-specific data, always refer to the manufacturer's Safety Data Sheet (SDS).

ParameterGuidelineSource
CAS Number 1497439-74-3Chemical Supplier Information
Disposal Method Dispose of contents/container to an approved waste disposal plant.Safety Data Sheet (P501 Statement)
Container Type Chemically compatible and properly sealed.General Hazardous Waste Guidelines
Labeling Requirements "Hazardous Waste", Chemical Name, CAS Number, Hazard Statement.Institutional and Regulatory Guidelines

Experimental Protocols

As this compound is a proprietary research compound, detailed experimental protocols for its use and subsequent disposal are typically developed and validated in-house by research institutions. It is essential to incorporate the disposal steps outlined above into any Standard Operating Procedure (SOP) involving this compound.

This compound Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.

cluster_0 This compound Disposal Protocol start Start: this compound Waste Generated collect_waste Collect in Designated Hazardous Waste Container start->collect_waste label_container Label Container: 'Hazardous Waste' 'this compound' CAS: 1497439-74-3 collect_waste->label_container store_waste Store in Secure, Ventilated Area with Secondary Containment label_container->store_waste contact_ehs Contact Institutional EHS for Waste Pickup store_waste->contact_ehs disposal Dispose at Approved Waste Disposal Facility contact_ehs->disposal

Caption: Workflow for the proper disposal of this compound.

Essential Safety and Operational Guide for Handling AD-8007

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with AD-8007. It includes detailed guidance on personal protective equipment, handling, storage, and disposal, alongside experimental protocols and a visualization of the relevant signaling pathway to ensure safe and effective laboratory operations.

Personal Protective Equipment (PPE) and Safety Precautions

Proper handling of this compound is critical to ensure laboratory safety. The following table summarizes the required personal protective equipment.

Protective EquipmentSpecifications
Eye/Face Protection Wear chemical safety goggles and a face shield.
Skin Protection
   Hand ProtectionHandle with impervious gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices.
   Body ProtectionWear a lab coat or other protective clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
Respiratory Protection A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.

General Hygiene Measures: Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday.

Spill and Disposal Procedures

In the event of a spill or the need for disposal, adhere to the following procedures.

ProcedureInstructions
Spill Containment Sweep up and shovel. Keep in suitable, closed containers for disposal.
Waste Disposal Dispose of contents/container in accordance with local, regional, national, and international regulations. Contact a licensed professional waste disposal service to dispose of this material.

Experimental Protocols

This compound is a potent and selective inhibitor of Acetyl-CoA Synthetase 2 (ACSS2) and has been utilized in cancer research, particularly in the context of breast cancer brain metastasis.[1][2]

In Vitro Cell-Based Assays:

A common application of this compound is in cell viability and proliferation assays to determine its efficacy against cancer cell lines.

  • Cell Culture: Culture breast cancer brain metastatic (BCBM) cells, such as MDA-MB-231BR, in appropriate media and conditions.

  • Treatment: Treat cells with varying concentrations of this compound. A typical concentration range might be from 1 µM to 50 µM.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Assessment:

    • Colony Formation Assay: To assess long-term survival, plate a low density of cells and treat with this compound. After a period of growth (e.g., 10-14 days), colonies are fixed, stained, and counted.

    • Lipid Storage Analysis: Utilize stains like Oil Red O to visualize and quantify lipid droplet accumulation, a process dependent on ACSS2 activity.

    • Cell Viability/Death Assays: Use assays such as MTT or flow cytometry with apoptosis markers (e.g., Annexin V) to measure the effect of this compound on cell viability and induction of cell death.[1][3]

In Vivo Animal Studies:

To evaluate the in vivo efficacy of this compound, mouse models of breast cancer brain metastasis are often used.

  • Animal Model: Intracranially inject luciferase-tagged MDA-MB-231BR cells into immunodeficient mice.

  • Tumor Growth: Allow tumors to establish for a set period (e.g., 7 days).

  • Treatment Administration: Administer this compound daily via an appropriate route, such as intraperitoneal injection, at a specific dosage (e.g., 50 mg/kg).

  • Monitoring: Monitor tumor burden using bioluminescence imaging and track animal weight and overall health.

ACSS2 Signaling Pathway and Mechanism of Action

This compound functions by inhibiting ACSS2, a key enzyme that converts acetate (B1210297) into acetyl-CoA. This process is particularly crucial for cancer cells, especially under metabolic stress, as acetyl-CoA is a vital precursor for lipid synthesis and histone acetylation, both of which support tumor growth and survival.

The following diagram illustrates the central role of ACSS2 in cancer cell metabolism and how its inhibition by this compound can disrupt these processes.

ACSS2_Pathway ACSS2 Signaling Pathway in Cancer Metabolism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm / Nucleus Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 AcetylCoA Acetyl-CoA ACSS2->AcetylCoA ATP -> AMP + PPi Lipid_Synthesis Lipid Synthesis (Membrane Formation) AcetylCoA->Lipid_Synthesis Histone_Acetylation Histone Acetylation (Gene Expression) AcetylCoA->Histone_Acetylation Tumor_Growth Tumor Growth & Survival Lipid_Synthesis->Tumor_Growth Histone_Acetylation->Tumor_Growth AD8007 This compound AD8007->ACSS2

Caption: Inhibition of ACSS2 by this compound blocks the conversion of acetate to acetyl-CoA.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.